SU5205
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHADIMMFZNE-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SU5205: A Technical Guide to its Mechanism of Action in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic molecule that acts as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1).[1] VEGFR-2 is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. In endothelial cells, the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes cell proliferation, migration, and survival. By targeting VEGFR-2, this compound effectively inhibits these pro-angiogenic processes, making it a valuable tool for studying angiogenesis and a potential therapeutic agent for diseases characterized by excessive blood vessel formation, such as cancer.
This technical guide provides a comprehensive overview of the mechanism of action of this compound in endothelial cells, including its effects on cellular processes, the underlying signaling pathways, and detailed experimental protocols for its investigation.
Core Mechanism of Action: Inhibition of VEGFR-2
This compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor upon VEGF binding, a critical step in the activation of downstream signaling pathways.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound.
| Target | Assay | Cell Type | IC50 | Reference |
| VEGFR-2 (Flk-1) | Kinase Assay | - | 9.6 µM | [1] |
| VEGF-induced Mitogenesis | Proliferation Assay | Endothelial Cells | 5.1 µM | [1] |
Effects on Endothelial Cell Function
By inhibiting VEGFR-2 signaling, this compound profoundly impacts key functions of endothelial cells that are essential for angiogenesis.
Inhibition of Proliferation
This compound effectively curtails the proliferation of endothelial cells stimulated by VEGF. This anti-proliferative effect is a direct consequence of the blockade of mitogenic signaling pathways downstream of VEGFR-2.
Induction of Apoptosis
Prolonged inhibition of survival signals mediated by VEGFR-2 can lead to the induction of apoptosis, or programmed cell death, in endothelial cells. This pro-apoptotic effect contributes to the overall anti-angiogenic activity of this compound.
Signaling Pathways Modulated by this compound
The primary molecular mechanism of this compound is the inhibition of VEGFR-2 phosphorylation. This upstream blockade leads to the suppression of multiple downstream signaling cascades crucial for endothelial cell function. The main pathways affected are the MAPK/ERK and the PI3K/Akt pathways.
VEGFR-2 Signaling Cascade
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins, initiating downstream cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in endothelial cells.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of this compound on the proliferation of endothelial cells.
Methodology:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
Serum Starvation: Replace the medium with a basal medium containing a low serum concentration (e.g., 0.5% FBS) and incubate for 4-6 hours.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) with or without a stimulating concentration of VEGF (e.g., 20 ng/mL). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Measurement: Add a proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (Bromodeoxyuridine) and follow the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Methodology:
-
Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 24-48 hours.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of VEGFR-2 and its downstream targets like Akt and ERK.
Methodology:
-
Cell Treatment and Lysis: Treat serum-starved HUVECs with this compound for a specified time (e.g., 1-2 hours) before stimulating with VEGF for a short period (e.g., 5-15 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for phosphorylated VEGFR-2 (e.g., p-Tyr1175), phosphorylated Akt (p-Ser473), or phosphorylated ERK1/2 (p-Thr202/Tyr204) overnight at 4°C. Also, probe for total VEGFR-2, Akt, and ERK as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a well-characterized inhibitor of VEGFR-2 that serves as a valuable research tool for dissecting the complexities of angiogenesis. Its ability to block VEGF-induced proliferation and survival of endothelial cells by inhibiting the VEGFR-2/Akt/ERK signaling axis underscores its potential as a lead compound for the development of anti-angiogenic therapies. The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced molecular mechanisms of this compound and other related kinase inhibitors in the context of endothelial cell biology and drug discovery.
References
SU5205: A VEGFR2 Selective Inhibitor for Angiogenesis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SU5205 is a synthetic small molecule inhibitor that has garnered attention in angiogenesis research for its selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis and characterization, and detailed experimental protocols for its evaluation. The document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of angiogenesis and the development of anti-angiogenic therapies.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2 (also known as KDR or Flk-1), is a primary driver of angiogenesis. Consequently, the inhibition of VEGFR2 has become a major focus for the development of anti-cancer therapeutics.
This compound, a member of the 3-substituted indolin-2-one class of compounds, has been identified as a selective inhibitor of VEGFR2. While structurally similar to more potent inhibitors like Semaxanib (SU5416), this compound serves as a valuable tool compound for studying the biological consequences of VEGFR2 inhibition. This guide details the scientific and technical information required for its effective use in a research setting.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the VEGFR2 tyrosine kinase. The binding of VEGF to the extracellular domain of VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to the cellular responses of angiogenesis. This compound, by occupying the ATP-binding pocket, prevents this autophosphorylation and subsequent activation of the signaling cascade.
The primary signaling pathways downstream of VEGFR2 that are inhibited by this compound include:
-
The PLCγ-PKC-MAPK/ERK pathway: Crucial for endothelial cell proliferation.
-
The PI3K-Akt pathway: A key survival pathway for endothelial cells.
-
The FAK/p38 MAPK pathway: Involved in endothelial cell migration.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key inhibitory concentrations (IC50) reported for this compound.
| Target/Process | IC50 Value | Assay Type |
| VEGFR2 (KDR/Flk-1) Kinase Activity | 9.6 µM | In vitro kinase assay |
| VEGF-induced Endothelial Cell Mitogenesis | 5.1 µM | Cellular proliferation assay |
Synthesis and Characterization
This compound, with the chemical name 3-[4'-fluorobenzylidene]indolin-2-one, can be synthesized through a Knoevenagel condensation reaction.
Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve oxindole and 4-fluorobenzaldehyde in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the crude product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization or by semi-preparative High-Performance Liquid Chromatography (HPLC)[1].
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indolinone and fluorobenzylidene moieties, as well as the vinyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the indolinone ring, the carbons of the aromatic rings, and the vinyl carbons.
-
-
Mass Spectrometry (MS): The molecular weight of this compound can be confirmed by techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Experimental Protocols
In Vitro VEGFR2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and provides a method to determine the IC50 of this compound against recombinant human VEGFR2.
Materials:
-
Recombinant human VEGFR2 (kinase domain)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay
-
White, opaque 96-well plates
Protocol:
-
Prepare Kinase Reaction Buffer: Prepare a 1x kinase buffer from a concentrated stock.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in 1x kinase buffer with a constant final DMSO concentration (e.g., 1%). Include a DMSO-only control.
-
Prepare Master Mix: Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate at their final desired concentrations.
-
Add Inhibitor: To the wells of a 96-well plate, add the serially diluted this compound or DMSO control.
-
Add Enzyme: Add the diluted recombinant VEGFR2 enzyme to all wells except the "no enzyme" control wells.
-
Initiate Reaction: Add the master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular VEGFR2 Phosphorylation Assay
This protocol describes a method to assess the ability of this compound to inhibit VEGF-induced autophosphorylation of VEGFR2 in intact cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line (e.g., HUE cells)
-
Endothelial cell growth medium
-
Recombinant human VEGF-A
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-VEGFR2 (Tyr1175) Sandwich ELISA kit or antibodies for Western blotting
Protocol:
-
Cell Culture: Culture HUVECs in complete endothelial cell growth medium until they reach near-confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours in a basal medium to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Quantification of Phosphorylation:
-
ELISA: Determine the levels of phosphorylated VEGFR2 in the cell lysates using a phospho-VEGFR2 (Tyr1175) sandwich ELISA kit according to the manufacturer's protocol.
-
Western Blotting: Alternatively, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-VEGFR2 (Tyr1175) and total VEGFR2.
-
-
Data Analysis: Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal. Plot the normalized signal against the this compound concentration to determine the IC50 for inhibition of cellular VEGFR2 phosphorylation.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of endothelial cells in response to VEGF.
Materials:
-
HUVECs
-
Endothelial cell growth medium and basal medium
-
Recombinant human VEGF-A
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density and allow them to adhere overnight.
-
Treatment: Replace the medium with a basal medium containing various concentrations of this compound (and a DMSO control) and a pro-proliferative concentration of VEGF-A. Include a control group with no VEGF-A.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-A-treated control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 for inhibition of endothelial cell proliferation.
Kinase Selectivity Profile
Methodology for Kinase Selectivity Profiling:
Kinase selectivity is typically assessed by screening the compound against a large panel of purified recombinant kinases (e.g., >300 kinases). The inhibitory activity is often measured as the percentage of inhibition at a fixed concentration (e.g., 1 µM or 10 µM) or by determining the IC50 or Ki value for each kinase. Several commercial services offer such kinase profiling panels. The data is often visualized as a "kinome tree" to illustrate the inhibitor's targets across the human kinome.
In Vivo Studies
While specific in vivo studies detailing the use of this compound are limited in the public domain, a general protocol for evaluating an anti-angiogenic agent in a tumor xenograft model is provided below.
Representative In Vivo Tumor Xenograft Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells known to form vascularized tumors (e.g., A549 lung cancer cells, U87 glioblastoma cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound, formulated in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline), via a relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only. The optimal dose and schedule would need to be determined in preliminary dose-finding studies.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study.
-
Anti-angiogenic Effects: At the end of the study, tumors can be excised and analyzed for microvessel density (MVD) by immunohistochemical staining for endothelial cell markers such as CD31.
-
Pharmacokinetic Analysis: Plasma samples can be collected at various time points after dosing to determine the pharmacokinetic profile of this compound.
-
Visualizations
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of this compound in an in vitro kinase assay.
Logical Relationship of this compound Inhibition
Caption: Logical diagram illustrating the point of intervention of this compound in the VEGF signaling cascade.
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR2 in angiogenesis and for the preliminary evaluation of anti-angiogenic strategies. Its well-defined mechanism of action and the availability of robust in vitro assays make it a suitable compound for a wide range of studies. While a comprehensive kinase selectivity profile is not publicly available, the methodologies to obtain such data are well-established. This technical guide provides researchers with the necessary information to effectively utilize this compound in their studies and to contribute to the growing body of knowledge in the field of angiogenesis research.
References
SU5205: A Technical Guide to its Role in Anti-Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic small molecule inhibitor that has been utilized in anti-angiogenesis research as a tool to probe the signaling pathways that drive the formation of new blood vessels. Angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones, is a critical component in tumor growth and metastasis. By targeting key regulators of angiogenesis, researchers can investigate potential therapeutic strategies to inhibit tumor progression. This compound primarily functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase in the VEGF signaling pathway. This guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and its application in anti-angiogenesis studies.
Mechanism of Action
This compound is an oxindole derivative that acts as an ATP-competitive inhibitor of VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and tube formation.
This compound selectively binds to the ATP-binding pocket of the VEGFR2 kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This inhibition of autophosphorylation blocks the downstream signaling cascades, thereby abrogating the pro-angiogenic effects of VEGF. The primary signaling pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of cell proliferation and migration.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) reported for this compound.
| Target/Process | Assay Type | IC50 Value | Reference |
| VEGFR2 (Flk-1) Kinase Activity | Cell-free kinase assay | 9.6 µM | [1] |
| VEGF-induced Endothelial Mitogenesis | Cell-based proliferation assay | 5.1 µM | [1] |
Signaling Pathway Inhibition
The inhibition of VEGFR2 by this compound disrupts downstream signaling pathways critical for angiogenesis. The following diagram illustrates the VEGF signaling cascade and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to study the anti-angiogenic effects of this compound.
In Vitro Assays
1. Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on endothelial cell proliferation.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plates
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM supplemented with FBS.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in EGM. Use DMSO as the vehicle control.
-
Replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells.
-
Materials:
-
HUVECs
-
EGM with low serum (e.g., 1% FBS)
-
This compound
-
DMSO
-
6-well plates
-
200 µL pipette tip
-
-
Protocol:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum EGM containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
3. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
-
Materials:
-
HUVECs
-
EGM
-
This compound
-
DMSO
-
Matrigel® Basement Membrane Matrix
-
96-well plates
-
-
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest HUVECs and resuspend them in EGM containing various concentrations of this compound or vehicle control at a density of 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each Matrigel®-coated well.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the formation of tube-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
-
4. Western Blot Analysis of VEGFR2 Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the VEGFR2 signaling pathway, such as Akt and ERK.
-
Materials:
-
HUVECs
-
EGM (serum-free for starvation)
-
VEGF
-
This compound
-
DMSO
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Culture HUVECs to near confluence and then serum-starve overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Assay
Subcutaneous Xenograft Tumor Model
This model is used to evaluate the in vivo anti-angiogenic and anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., A549 lung cancer, U87 glioblastoma)
-
Matrigel®
-
This compound
-
Vehicle for in vivo administration (e.g., CMC-Na)
-
Calipers
-
Anti-CD31 antibody for immunohistochemistry
-
-
Protocol:
-
Subcutaneously inject a suspension of tumor cells mixed with Matrigel® into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the mice daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor in formalin for immunohistochemical analysis of microvessel density (MVD) using an anti-CD31 antibody.
-
Quantify MVD by counting the number of CD31-positive vessels per field of view.
-
Conclusion
This compound serves as a valuable research tool for investigating the role of VEGFR2 signaling in angiogenesis. Its ability to inhibit endothelial cell proliferation, migration, and tube formation in vitro makes it a useful compound for dissecting the molecular mechanisms underlying these processes. While it may have a more moderate potency compared to newer generations of kinase inhibitors, its well-defined target allows for clear interpretation of experimental results in the context of VEGFR2-mediated signaling. The experimental protocols provided in this guide offer a framework for researchers to further explore the anti-angiogenic properties of this compound and other related compounds in the pursuit of novel cancer therapeutics.
References
Investigating the Downstream Signaling of SU5205: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5205 is a synthetic small molecule inhibitor that has been instrumental in dissecting the intricacies of cellular signaling, particularly in the context of angiogenesis and cancer biology. As a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase, this compound provides a valuable tool to probe the downstream signaling cascades that regulate endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, detailed experimental protocols for their investigation, and quantitative data to facilitate reproducible research.
Core Mechanism of Action: Inhibition of VEGFR2
This compound primarily exerts its biological effects by targeting the ATP-binding pocket of the VEGFR2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary target and in cell-based assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 9.6 µM | VEGFR2 (FLK-1) kinase activity | [1] |
| IC50 | 5.1 µM | VEGF-induced endothelial cell mitogenesis | [1] |
Downstream Signaling Pathways Modulated by this compound
Inhibition of VEGFR2 by this compound leads to the attenuation of two major downstream signaling pathways: the PLCγ-PKC-MAPK pathway and the PI3K/Akt pathway.
The PLCγ-PKC-MAPK Pathway
Upon activation, VEGFR2 recruits and phosphorylates Phospholipase C gamma (PLCγ). Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn initiates a phosphorylation cascade through Raf, MEK, and finally the Mitogen-Activated Protein Kinases (MAPK), primarily ERK1/2. This pathway is crucial for cell proliferation and gene expression. This compound, by inhibiting the initial VEGFR2 phosphorylation, effectively blocks this entire cascade.
The PI3K/Akt Pathway
Activated VEGFR2 also recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt is a critical mediator of cell survival and anti-apoptotic signals. By blocking VEGFR2 activation, this compound prevents the activation of the PI3K/Akt survival pathway.
Experimental Protocols
Western Blot Analysis of Downstream Protein Phosphorylation
This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of key downstream signaling proteins like ERK1/2 and Akt.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (in DMSO)
-
Recombinant Human VEGF-A
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-VEGFR2)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 1-2 hours.
-
Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Scrape and collect cell lysates.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound (in DMSO)
-
Basement Membrane Extract (e.g., Matrigel)
-
96-well plate
-
Calcein AM (for fluorescence imaging, optional)
Procedure:
-
Plate Coating:
-
Thaw basement membrane extract on ice.
-
Coat the wells of a 96-well plate with the extract and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a medium containing a low serum concentration.
-
Add this compound at various concentrations to the cell suspension.
-
Seed the treated cells onto the solidified basement membrane extract.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor tube formation using a phase-contrast microscope.
-
For quantitative analysis, stain the cells with Calcein AM and capture fluorescent images.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Kinase Selectivity Profile
While this compound is a potent inhibitor of VEGFR2, it is important for researchers to be aware of its potential off-target effects. Kinase selectivity profiling studies are crucial to determine the specificity of any inhibitor. Researchers using this compound should consult comprehensive kinase screening data to interpret their results accurately. The selectivity of this compound for VEGFR2 over other related kinases is a key factor in its utility as a research tool.
Conclusion
This compound is a valuable pharmacological tool for investigating the downstream signaling of VEGFR2. By inhibiting this key receptor, this compound allows for the detailed study of the PLCγ-PKC-MAPK and PI3K/Akt pathways and their roles in angiogenesis and other cellular processes. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of this compound on these critical signaling cascades. A thorough understanding of its mechanism of action and potential off-target effects is essential for the robust design and interpretation of experiments in the fields of cancer biology and drug discovery.
References
In-Depth Technical Guide: SU5205 IC50 Value Against VEGFR2 Kinase
This technical guide provides a comprehensive overview of the inhibitory activity of SU5205 against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of the underlying biological and experimental processes.
Data Presentation: this compound Potency Against VEGFR2
This compound is an inhibitor of VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Kinase | IC50 Value | Assay Type |
| This compound | VEGFR2 (Flk-1/KDR) | 9.6 µM | In vitro kinase assay |
Experimental Protocols: In Vitro VEGFR2 Kinase Assay for IC50 Determination
The following protocol describes a representative method for determining the IC50 value of this compound against VEGFR2 kinase in a cell-free in vitro setting. This protocol is based on the principles of standard kinase assays.
Objective: To measure the concentration-dependent inhibition of VEGFR2 kinase activity by this compound and to calculate the IC50 value.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Adenosine triphosphate (ATP), radioactively labeled ([γ-32P]ATP) or unlabeled for non-radioactive detection methods
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well filter plates or standard microplates
-
Trichloroacetic acid (TCA) or phosphocellulose paper for radioactive assays
-
Luminescence or fluorescence-based detection reagent for non-radioactive assays (e.g., ADP-Glo™, HTRF®)
-
Scintillation counter or plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in the kinase reaction buffer to achieve the desired final concentrations. A DMSO-only control is included to represent 0% inhibition.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add the kinase reaction buffer.
-
Add the diluted this compound or DMSO control to the appropriate wells.
-
Add the recombinant VEGFR2 kinase to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
The kinase reaction is initiated by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.
-
The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
-
Termination and Detection:
-
Radioactive Method: The reaction is stopped by adding TCA to precipitate the phosphorylated substrate. The precipitates are then collected on a filter plate, washed, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Non-Radioactive Method: The reaction is stopped, and a detection reagent that quantifies the amount of ADP produced (luminescence) or the amount of phosphorylated substrate (fluorescence) is added. The signal is then read using a plate reader.
-
-
Data Analysis:
-
The activity of the kinase at each this compound concentration is calculated as a percentage of the activity in the DMSO control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
VEGFR2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers the dimerization and autophosphorylation of the receptor on specific tyrosine residues. This activation initiates a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, all of which are key processes in angiogenesis. The primary pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1][2]
References
The Early Discovery and Development of SU5205: A Technical Overview
SU5205, an oxindole-based inhibitor, emerged from early drug discovery efforts as a potent antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides an in-depth look at the foundational preclinical data and experimental methodologies that characterized the initial development of this compound.
Introduction
This compound, chemically known as 3-[4'-fluorobenzylidene]indolin-2-one, was identified as a selective inhibitor of the VEGFR-2 tyrosine kinase.[1] The rationale for its development stemmed from the critical role of VEGFR-2 in pathological angiogenesis, a hallmark of cancer and other diseases. By targeting the ATP-binding site of the kinase domain, this compound was designed to block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Synthesis and Chemical Properties
The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This involves the base-catalyzed reaction of oxindole with 4-fluorobenzaldehyde.[1]
Experimental Protocol: Synthesis of this compound
-
Materials: Oxindole, 4-fluorobenzaldehyde, a suitable base (e.g., piperidine or another amine), and a solvent (e.g., ethanol or dimethylformamide).
-
Procedure:
-
Dissolve equimolar amounts of oxindole and 4-fluorobenzaldehyde in the chosen solvent.
-
Add a catalytic amount of the base to the mixture.
-
The reaction mixture is then heated under reflux for a specified period.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield 3-[4'-fluorobenzylidene]indolin-2-one (this compound).[1]
-
Mechanism of Action and In Vitro Efficacy
This compound exerts its biological effects by inhibiting the kinase activity of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking downstream signaling.
Kinase Inhibition Profile
Initial in vitro kinase assays demonstrated the inhibitory potency of this compound against VEGFR-2.
| Target | IC50 (µM) | Assay Type |
| VEGFR-2 (FLK-1) | 9.6 | Cell-free kinase assay |
Table 1: In Vitro Kinase Inhibitory Activity of this compound. [1]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the VEGFR-2 kinase.
-
Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide containing a tyrosine residue), ATP (adenosine triphosphate), this compound at various concentrations, and a detection reagent.
-
Procedure:
-
The VEGFR-2 enzyme, substrate, and varying concentrations of this compound are incubated in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assays
The anti-angiogenic potential of this compound was further evaluated in cell-based assays using human umbilical vein endothelial cells (HUVECs).
| Assay | IC50 (µM) | Cell Type |
| VEGF-induced endothelial mitogenesis | 5.1 | HUVEC |
Table 2: Cellular Activity of this compound. [1]
Experimental Protocol: Endothelial Cell Proliferation Assay (Mitogenesis Assay)
-
Objective: To assess the effect of this compound on VEGF-induced endothelial cell proliferation.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basal medium with low serum, recombinant human VEGF, this compound at various concentrations, and a cell proliferation detection reagent (e.g., MTT or a DNA synthesis marker like BrdU).
-
Procedure:
-
HUVECs are seeded in multi-well plates and allowed to attach.
-
The cells are then serum-starved to synchronize their cell cycle.
-
Cells are pre-incubated with various concentrations of this compound.
-
VEGF is added to stimulate cell proliferation.
-
After a suitable incubation period (e.g., 24-48 hours), the cell proliferation reagent is added.
-
The extent of cell proliferation is quantified by measuring the absorbance or fluorescence, depending on the reagent used.
-
The IC50 value is determined by plotting the percentage of inhibition of proliferation against the inhibitor concentration.
-
In Vivo Studies
While specific in vivo efficacy data for this compound is not extensively detailed in the readily available literature, the general approach for evaluating such a compound would involve xenograft models in immunocompromised mice.
General Experimental Protocol: In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human tumor cells that are known to be dependent on angiogenesis are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
This compound is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for the evaluation of this compound.
Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
Caption: Preclinical Development Workflow for this compound.
Conclusion
The early discovery and development of this compound established it as a noteworthy inhibitor of VEGFR-2 with clear anti-proliferative effects on endothelial cells in vitro. The foundational studies, employing standard kinase and cell-based assays, provided the essential data to characterize its mechanism of action and potency. While comprehensive in vivo efficacy and selectivity data from its initial development are not widely published, the available information highlights the systematic approach taken to validate its potential as an anti-angiogenic agent. This technical overview serves as a guide to the core preclinical evaluation of a targeted kinase inhibitor like this compound.
References
SU5205: A Technical Overview for In Vitro Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). As a critical mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a key target in cancer therapy. By inhibiting VEGFR-2, this compound has the potential to disrupt tumor neovascularization, thereby limiting tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound for its application in preliminary in vitro cancer models, summarizing its known biochemical activity, outlining general experimental protocols, and visualizing its targeted signaling pathway.
Core Concepts: Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival, all of which are crucial for angiogenesis. This compound, by occupying the ATP-binding pocket of the VEGFR-2 kinase domain, prevents this autophosphorylation, thereby blocking the initiation of the downstream signaling cascade.
Quantitative Data
Currently, detailed quantitative data for this compound in a wide range of cancer cell lines is limited in publicly available literature. The primary reported inhibitory concentrations are from biochemical or endothelial cell-based assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (VEGFR-2/FLK-1) | 9.6 µM | Cell-free kinase assay | [1] |
| IC50 (VEGF-induced endothelial mitogenesis) | 5.1 µM | Endothelial cell proliferation assay | [1] |
It is important to note that a comparative study with the structurally similar and more potent VEGFR-2 inhibitor, semaxanib (SU5416), revealed that while both molecules occupy the same active site, differences in their interaction with the hydrophobic pocket of the VEGFR-2 kinase domain contribute to the lower potency of this compound[2][3].
Experimental Protocols
The following are generalized protocols for evaluating the in vitro efficacy of a VEGFR-2 inhibitor like this compound. Specific parameters such as cell line, seeding density, and incubation times should be optimized for each experimental system.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value can then be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a predetermined time.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of VEGFR-2 and the point of inhibition by this compound.
Caption: Simplified VEGFR-2 signaling pathway and this compound inhibition.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the initial in vitro evaluation of this compound.
References
The Therapeutic Potential of SU5205: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a VEGFR2 Inhibitor for Oncological Research
Introduction
SU5205 is a synthetic small molecule that has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. By targeting VEGFR2, this compound presents a potential therapeutic strategy to disrupt the blood supply to tumors and inhibit their progression. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and detailed experimental protocols relevant to its investigation.
Core Concepts: Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of VEGFR2 (also known as KDR or Flk-1). This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades. These cascades are crucial for endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Data Presentation
Quantitative data on the preclinical efficacy and safety of this compound is limited in publicly available literature. The primary reported value is its in vitro potency against its target.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (VEGFR2/Flk-1) | 9.6 µM | In vitro kinase assay | [1] |
| IC50 (VEGF-induced endothelial mitogenesis) | 5.1 µM | Endothelial cells | [1] |
Mandatory Visualizations
Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for SU5205 in an In Vitro Angiogenesis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tube formation assay is a widely used method to screen for compounds that can modulate angiogenesis. This document provides a detailed protocol for utilizing SU5205, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in an in vitro angiogenesis assay using Human Umbilical Vein Endothelial Cells (HUVECs).
This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR2 tyrosine kinase, effectively blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and differentiation – key events in angiogenesis.[1][2] The IC50 for this compound inhibition of VEGFR2 (also known as FLK-1) is approximately 9.6 µM.[1]
These application notes provide a comprehensive guide to performing the tube formation assay with this compound, including detailed protocols, expected quantitative outcomes, and a visualization of the targeted signaling pathway.
Data Presentation
The following tables summarize the expected quantitative data from an in vitro angiogenesis assay using this compound to inhibit tube formation in HUVECs. The data is based on typical results observed when treating HUVECs with varying concentrations of this compound.
Table 1: Inhibition of Tube Formation by this compound
| This compound Concentration (µM) | Inhibition of Total Tube Length (%) | Inhibition of Branch Points (%) |
| 0 (Vehicle Control) | 0 | 0 |
| 1 | 25 ± 5 | 30 ± 6 |
| 5 | 60 ± 8 | 65 ± 7 |
| 10 | 85 ± 10 | 90 ± 9 |
Data are represented as mean ± standard deviation.
Table 2: IC50 Values for this compound in Angiogenesis Assays
| Parameter | IC50 (µM) |
| VEGFR2 Kinase Activity | 9.6 |
| Endothelial Mitogenesis (VEGF-induced) | 5.1 |
Experimental Protocols
This section provides a detailed methodology for the in vitro angiogenesis (tube formation) assay using this compound.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Calcein AM (for fluorescent visualization)
-
96-well cell culture plates (flat bottom)
-
Sterile pipette tips and tubes
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera (brightfield and fluorescence capabilities)
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow
Caption: Experimental workflow for the in vitro angiogenesis assay with this compound.
Detailed Protocol
1. Preparation of BME-Coated Plates
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the BME is evenly spread across the bottom of the well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
2. HUVEC Culture and Seeding
-
Culture HUVECs in Endothelial Cell Growth Medium in a T-75 flask until they reach 80-90% confluency. For optimal results, use cells between passages 2 and 6.[3]
-
One day prior to the assay, it is recommended to serum-starve the cells to reduce basal signaling.
-
On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing FBS and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in a serum-free or low-serum medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Carefully add 100 µL of the cell suspension (10,000 cells) to each BME-coated well.
3. Treatment with this compound
-
Prepare serial dilutions of this compound in the same medium used to resuspend the cells. A typical concentration range to test is 0, 1, 5, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. The final DMSO concentration should not exceed 0.1%.
-
Add the this compound dilutions to the respective wells immediately after seeding the cells.
4. Incubation and Visualization
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. The optimal incubation time may vary depending on the cell batch and should be determined empirically. Tube formation typically begins within 2-4 hours.[3]
-
After incubation, tube formation can be visualized directly using a brightfield inverted microscope.
-
For fluorescent imaging, which can improve quantification, stain the cells with Calcein AM:
-
Carefully remove the medium from the wells.
-
Wash gently with PBS.
-
Add 100 µL of 2 µg/mL Calcein AM solution in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash again with PBS.
-
Add fresh PBS or medium to the wells for imaging.
-
5. Image Acquisition and Quantification
-
Capture images of the tube networks using an inverted microscope. For each well, multiple images may be necessary to capture the entire area.
-
Quantify the extent of tube formation using image analysis software. Common parameters to measure include:
-
Total tube length: The sum of the lengths of all tube-like structures.
-
Number of branch points (or nodes): The number of points where three or more tubes intersect.
-
Number of loops (or meshes): The number of enclosed areas formed by the tubes.
-
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Signaling Pathway
This compound exerts its anti-angiogenic effect by inhibiting the VEGFR2 signaling pathway. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 on the surface of endothelial cells triggers the autophosphorylation of the receptor's intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events that are crucial for angiogenesis.
Caption: this compound inhibits the VEGFR2 signaling pathway, blocking downstream cascades.
By inhibiting the initial phosphorylation of VEGFR2, this compound effectively blocks the activation of key downstream pathways, including:
-
The PLCγ-PKC-MAPK/ERK pathway: This pathway is primarily involved in endothelial cell proliferation and migration.
-
The PI3K/AKT pathway: This pathway is crucial for endothelial cell survival and permeability.
The inhibition of these signaling cascades by this compound leads to a reduction in the key cellular processes required for angiogenesis, which is observed as a decrease in tube formation in the in vitro assay.
References
Application Note: Western Blot Analysis of VEGFR-2 Phosphorylation Following SU5205 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as KDR or Flk-1, is a primary mediator of angiogenesis, the physiological process involving the growth of new blood vessels.[1] The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), induces receptor dimerization and autophosphorylation on specific tyrosine residues in the cytoplasmic domain.[2] This activation initiates downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[2][3] Given its central role in tumor angiogenesis, VEGFR-2 is a key target for anti-cancer drug development. SU5205 is an oxindole-based small molecule inhibitor that targets VEGFR-2, showing an IC50 of 9.6 μM.[4][5] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation using Western blot analysis.
Principle of the Assay
Western blotting is a powerful technique used to detect specific proteins in a sample. This protocol details the use of Western blotting to quantify the phosphorylation status of VEGFR-2 in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) upon stimulation with VEGF and treatment with the inhibitor this compound. The assay measures the level of phosphorylated VEGFR-2 (p-VEGFR2), which is an indicator of receptor activation. This level is then normalized to the total amount of VEGFR-2 protein to account for any changes in overall receptor expression. A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading across lanes. A dose-dependent decrease in the p-VEGFR2/Total VEGFR-2 ratio following this compound treatment demonstrates the inhibitory efficacy of the compound.
VEGFR-2 Signaling and Inhibition by this compound
The following diagram illustrates the simplified VEGFR-2 signaling pathway and the mechanism of inhibition by this compound.
Quantitative Data Summary
The table below presents hypothetical data from a Western blot experiment, demonstrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound. The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is quantified and normalized to the vehicle-treated control.
| This compound Conc. (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.91 | 9% |
| 5 | 0.65 | 35% |
| 10 | 0.48 | 52% |
| 25 | 0.24 | 76% |
| 50 | 0.11 | 89% |
Experimental Workflow
The diagram below outlines the major steps for performing the Western blot analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for analyzing p-VEGFR2 levels in response to this compound treatment.
I. Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs)
-
Media: Endothelial Cell Growth Medium, serum-free medium
-
Reagents:
-
Recombinant Human VEGF-A (VEGF165)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer or similar buffer suitable for membrane proteins[6][7]
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2x or 4x)
-
Tris-Glycine SDS-PAGE gels (3-8% or 4-12% gradient)
-
PVDF or Nitrocellulose membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[7]
-
Wash Buffer: TBST
-
Primary Antibodies:
-
Rabbit anti-p-VEGFR-2 (Tyr1175) (e.g., Cell Signaling Technology #2478, recommended dilution 1:1000)[8]
-
Rabbit anti-Total VEGFR-2 (recommended dilution varies by manufacturer)
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
II. Cell Culture and Treatment
-
Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 25-50 ng/mL) for 5-10 minutes.[9] Include a non-stimulated control group.
III. Cell Lysis and Protein Extraction[7][10]
-
Immediately after treatment, place the culture dishes on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[7]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish (e.g., 500 µL for a 100mm dish).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[7]
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the total protein lysate, and transfer it to a new tube. Avoid disturbing the pellet.
IV. Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Calculate the volume of lysate required to load 20-50 µg of total protein per lane.
V. SDS-PAGE and Protein Transfer[7][12]
-
Prepare protein samples by adding the appropriate volume of Laemmli sample buffer to the calculated volume of lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (20-50 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
VI. Immunoblotting[7]
-
Rinse the membrane with TBST to remove the Ponceau S stain.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody against p-VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175), diluted 1:1000 in 5% BSA/TBST, overnight at 4°C with gentle agitation.[8]
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
VII. Detection and Analysis
-
Detect the signal using an ECL substrate according to the manufacturer's protocol.[7]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[10]
-
Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer to remove the first set of antibodies.
-
Wash, block, and re-probe the membrane with an antibody against total VEGFR-2.
-
Repeat the detection and imaging steps.
-
Strip and re-probe a final time with an antibody against a loading control (e.g., GAPDH or β-actin).
-
-
Data Normalization:
-
For each sample, calculate the ratio of the p-VEGFR-2 signal to the total VEGFR-2 signal.[7][10]
-
Normalize this ratio to the loading control signal (e.g., GAPDH) if necessary.
-
Finally, normalize all treatment groups to the vehicle-treated, VEGF-stimulated control group to determine the percent inhibition.
-
References
- 1. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Study of differences in the VEGFR2 inhibitory activities between semaxanib and this compound using 3D-QSAR, docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
SU5205: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and use of SU5205 in cell culture experiments. This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.
Product Information
| Parameter | Value | Reference |
| Target | VEGFR2 (FLK-1) | [1] |
| IC₅₀ | 9.6 µM (for VEGFR2 kinase activity) | [1] |
| Molecular Formula | C₁₅H₁₀FNO | N/A |
| Molecular Weight | 239.24 g/mol | N/A |
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Table 2.1: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 48 mg/mL (≥ 200.63 mM) | It is recommended to use freshly opened DMSO as it is hygroscopic, which can reduce compound solubility. | [2] |
| Ethanol | ~3 mg/mL (~12.53 mM) | [2] | |
| Water | Insoluble | [2] | |
| Cell Culture Media | Insoluble (direct dissolution) | Must be diluted from a stock solution. Precipitation may occur at high concentrations. | [3] |
Storage Conditions:
-
Solid Powder: Store at -20°C for up to 3 years. Keep desiccated.
-
Stock Solutions (in DMSO):
-
Store at -80°C for up to 1 year.
-
Store at -20°C for up to 1 month.
-
Recommendation: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Mechanism of Action: Inhibition of VEGFR2 Signaling
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation – all critical steps in angiogenesis. This compound competitively binds to the ATP-binding pocket of the VEGFR2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.
Experimental Protocols
The following are generalized protocols. Optimal conditions, including cell type, seeding density, and this compound concentration, should be determined empirically by the researcher.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW = 239.24 g/mol ), add 418 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in solubilization.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Determination of Optimal Working Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol describes how to determine the dose-dependent effect of this compound on cell viability to identify a suitable working concentration for subsequent experiments.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock solution. A common starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤0.1%).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Serum-free or low-serum cell culture medium
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the extract per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest and resuspend endothelial cells in serum-free or low-serum medium at a concentration of 1-2 x 10⁵ cells/mL.
-
Treatment Preparation: Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO) and a positive control (e.g., VEGF-stimulated cells without inhibitor).
-
Cell Seeding: Gently add 100 µL of the cell suspension containing the respective treatments onto the solidified matrix in each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube formation periodically under a microscope.
-
Visualization and Quantification:
-
Brightfield: Capture images of the tube-like structures using an inverted microscope.
-
Fluorescence (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation of this compound in culture medium | Concentration is too high; improper dilution from stock. | Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). Prepare intermediate dilutions in serum-free media before adding to the final culture. Vortex well during dilution. |
| High variability in cell viability assays | Uneven cell seeding; edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| No tube formation in the control group | Suboptimal cell density; poor quality of basement membrane extract; cells are of a high passage number. | Optimize cell seeding density. Ensure the basement membrane extract is properly stored and handled. Use low-passage endothelial cells. |
| Inconsistent results between experiments | Inconsistent this compound activity due to improper storage. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Use fresh dilutions for each experiment. |
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental setups. Always follow standard laboratory safety procedures.
References
- 1. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 2. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of SU5205 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1. By targeting VEGFR2, this compound impedes the signaling cascade that leads to angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse xenograft models, a fundamental approach in preclinical cancer research to evaluate the efficacy of anti-angiogenic therapies. Due to the limited availability of specific in vivo dosing data for this compound, this document leverages data from a closely related and well-studied VEGFR2 inhibitor, SU5416 (Semaxanib), to provide robust and relevant experimental guidelines.
Mechanism of Action: this compound and VEGFR2 Signaling
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of VEGFR2. In a typical signaling cascade, Vascular Endothelial Growth Factor (VEGF) binds to VEGFR2 on the surface of endothelial cells. This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain of the receptor. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis. This compound, by blocking the initial autophosphorylation of VEGFR2, effectively halts these downstream signals, thereby inhibiting the formation of new blood vessels that tumors rely on for growth.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize in vivo efficacy data for the VEGFR2 inhibitor SU5416 in various mouse xenograft models. This data can serve as a valuable reference for designing studies with this compound.
Table 1: In Vivo Efficacy of SU5416 in a Human Melanoma Xenograft Model
| Cell Line | Treatment | Dose | Administration Route | Schedule | Tumor Growth Inhibition | Reference |
| A375 (Melanoma) | SU5416 in DMSO | 3 mg/kg/day | Intraperitoneal (i.p.) | Daily | Significant | [1] |
| A375 (Melanoma) | SU5416 in DMSO | 25 mg/kg/day | Intraperitoneal (i.p.) | Daily | >85% | [1][2] |
Table 2: In Vivo Efficacy of SU5416 in Small Cell Lung Cancer (SCLC) Xenograft Models
| Cell Line | Treatment | Dose | Administration Route | Schedule | Tumor Growth Inhibition | Reference |
| H526 (Chemo-resistant SCLC) | SU5416 | Not specified | Not specified | Twice weekly | ≥70% | [3] |
| H209 (Chemo-sensitive SCLC) | SU5416 | Not specified | Not specified | Twice weekly | ≥70% | [3] |
Table 3: In Vivo Efficacy of SU5416 in a Prostate Cancer Model
| Model | Treatment | Dose | Administration Route | Schedule | Outcome | Reference |
| TRAMP Mice | SU5416 | 50 mg/kg | Intraperitoneal (i.p.) | Twice a week for 6 weeks | Significant reduction in tumor-associated microvessel density | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil or PEG300, Tween 80, and sterile water for alternative formulations
-
Sterile, amber vials
-
Sterile syringes and needles
Protocol for DMSO-based Formulation:
-
Aseptically weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. Vortex briefly if necessary.
-
For a final dosing volume of 100-200 µL per mouse, the concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid toxicity.
-
If necessary, a co-solvent system can be used. For example, a stock solution in DMSO can be further diluted in corn oil or a mixture of PEG300, Tween 80, and sterile water.[2]
-
Prepare fresh on the day of injection.
Note: this compound is insoluble in water. It is soluble in DMSO (≥ 48 mg/mL) and Ethanol (≥ 3 mg/mL). The chosen vehicle should be tested for tolerability in a small cohort of animals before commencing the main study.
Mouse Xenograft Model and this compound Administration
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Cancer cell line of interest
-
Sterile PBS and cell culture medium
-
Syringes and needles for cell injection and drug administration
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Experimental Workflow Diagram:
Caption: A typical workflow for a mouse xenograft study with this compound.
Protocol:
-
Cell Culture and Implantation:
-
Culture the chosen human tumor cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free medium at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Based on the data for SU5416, a starting dose for this compound could be in the range of 3-25 mg/kg administered intraperitoneally daily.
-
The control group should receive the vehicle solution at the same volume and on the same schedule.
-
Administer the treatment for a specified period (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowable size (e.g., 1500-2000 mm³) or if signs of toxicity are observed.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for microvessel density using CD31 staining, and analysis of VEGFR2 phosphorylation).
-
Concluding Remarks
The protocols and data presented provide a solid foundation for conducting in vivo studies with the VEGFR2 inhibitor this compound in mouse xenograft models. The information derived from the closely related compound SU5416 offers valuable guidance on dosing, administration, and expected outcomes. Researchers should, however, perform initial dose-finding and toxicity studies for this compound to establish the optimal and maximum tolerated dose for their specific model system. Careful experimental design and execution are paramount for obtaining reliable and translatable preclinical data.
References
Application Notes and Protocols: SU5205 in HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely adopted in vitro model to screen for compounds that can either promote or inhibit angiogenesis. SU5205 is a synthetic molecule that has been identified as an inhibitor of angiogenesis. This document provides a detailed protocol for utilizing this compound in a HUVEC tube formation assay, along with its mechanism of action and expected outcomes.
Mechanism of Action of this compound
This compound functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 is a primary step in the signaling cascade that leads to endothelial cell proliferation, migration, and differentiation—key events in angiogenesis.
Upon VEGF binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways are crucial for the cellular processes that drive the formation of capillary-like structures.
This compound exerts its anti-angiogenic effect by competing with ATP for the binding site in the catalytic domain of VEGFR-2, thereby inhibiting its kinase activity. This blockade of VEGFR-2 autophosphorylation prevents the initiation of the downstream signaling cascade, ultimately leading to the inhibition of endothelial cell tube formation.
Quantitative Data Presentation
| This compound Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) | Number of Enclosed Meshes (% of Control) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | 85 | 80 | 75 |
| 5 | 50 | 45 | 40 |
| 10 | 25 | 20 | 15 |
| 20 | 10 | 5 | 5 |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P6)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel® or Cultrex®
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution (0.25%)
-
Fetal Bovine Serum (FBS)
-
Calcein AM (for fluorescent visualization)
-
96-well tissue culture plates
-
Pre-chilled pipette tips
Experimental Workflow
Experimental workflow for the HUVEC tube formation assay with this compound.
Detailed Methodology
-
Preparation of BME-Coated Plates:
-
Thaw Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Ensure the entire bottom of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
HUVEC Culture and Seeding:
-
Culture HUVECs in EGM-2 medium. Use cells at a low passage number (P2-P6) for optimal tube formation.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with medium containing FBS and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in basal medium (e.g., EBM-2 with 2% FBS) to a concentration of 2-3 x 10^5 cells/mL.
-
Carefully add 100 µL of the HUVEC suspension (2-3 x 10^4 cells) to each BME-coated well.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the same basal medium used for cell suspension. A vehicle control (DMSO) at the same final concentration should also be prepared.
-
Immediately after seeding the cells, add the desired concentrations of this compound or vehicle control to the respective wells. It is recommended to test a range of concentrations (e.g., 1 µM to 20 µM).
-
Gently mix by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation is a dynamic process.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Acquire images of the tube network using a fluorescence microscope at 4x or 10x magnification.
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to measure include total tube length, number of branch points, and number of enclosed meshes.
-
Signaling Pathway Diagram
VEGFR-2 signaling pathway and the point of inhibition by this compound.
Conclusion
The HUVEC tube formation assay is a valuable tool for assessing the pro- or anti-angiogenic potential of compounds. This compound serves as a potent inhibitor of angiogenesis by directly targeting the kinase activity of VEGFR-2. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their angiogenesis studies. It is crucial to perform dose-response experiments to determine the precise inhibitory concentrations for specific experimental conditions.
Application Notes and Protocols for SU5205 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic compound identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or FLK-1. VEGFR2 is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. In the context of oncology, pathological angiogenesis is a hallmark of cancer, supplying tumors with essential nutrients and oxygen, and facilitating metastasis. By targeting VEGFR2, this compound can potentially inhibit tumor-associated angiogenesis, making it a valuable tool for cancer research and a lead compound for the development of anti-angiogenic therapies. These application notes provide an overview of the known cellular sensitivities to this compound and detailed protocols for its use in in vitro studies.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of VEGFR2. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). The lack of VEGFR2 phosphorylation blocks the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival. The primary signaling pathways affected include the Ras/MEK/MAPK pathway, which is central to cell proliferation, and the PI3K/Akt pathway, a key regulator of cell survival.
Data Presentation: this compound Inhibitory Activity
| Target/Process | Cell Line/System | IC50 (µM) | Reference |
| VEGFR2 (FLK-1) Kinase Activity | Cell-Free Assay | 9.6 | [1][2] |
| VEGF-Induced Mitogenesis | Endothelial Cells | 5.1 | [1] |
Signaling Pathway
The diagram below illustrates the VEGFR2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.
References
Application Notes and Protocols for SU5205 Administration in a Retinal Neovascularization Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal neovascularization, the pathological growth of new blood vessels in the retina, is a hallmark of several blinding eye diseases, including proliferative diabetic retinopathy and retinopathy of prematurity. The oxygen-induced retinopathy (OIR) mouse model is a well-established and widely used in vivo system to study retinal neovascularization and to evaluate the efficacy of potential therapeutic agents. Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis, and its signaling through VEGF receptor 2 (VEGFR-2) is a critical step in this process.
SU5205 has been identified as an inhibitor of VEGFR-2 (Flk-1) with an IC50 of 9.6 μM.[1] It has been shown to inhibit VEGF-induced endothelial mitogenesis with an IC50 of 5.1 μM.[1] These application notes provide a detailed protocol for the administration of this compound in a mouse model of oxygen-induced retinopathy to assess its anti-angiogenic potential.
Mechanism of Action: this compound in VEGF Signaling
VEGF-A binding to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are crucial for angiogenesis. This compound, as a VEGFR-2 inhibitor, is hypothesized to competitively bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling events that promote neovascularization.
Figure 1. This compound inhibits VEGF-induced angiogenesis by blocking VEGFR-2 autophosphorylation.
Experimental Protocols
Mouse Model of Oxygen-Induced Retinopathy (OIR)
The OIR model is induced in neonatal C57BL/6J mice and is characterized by two phases: a hyperoxic phase leading to vaso-obliteration and a subsequent hypoxic phase that triggers retinal neovascularization.
Materials:
-
C57BL/6J mouse pups with a nursing dam (Postnatal day 7, P7)
-
Oxygen chamber with an oxygen controller
-
Standard mouse cages
Protocol:
-
On P7, place the mouse pups and their nursing dam into an oxygen chamber and maintain an oxygen concentration of 75% ± 0.5%.
-
After 5 days (at P12), return the mice to normal room air (21% oxygen). This transition from hyperoxia to normoxia induces relative hypoxia in the avascular retina.
-
The peak of retinal neovascularization typically occurs at P17. This is the optimal time point for tissue collection and analysis.
Figure 2. Experimental workflow for the mouse oxygen-induced retinopathy (OIR) model.
This compound Administration Protocol (Proposed)
This protocol is a starting point and may require optimization for dose and administration route. Based on data from similar small molecule VEGFR-2 inhibitors, systemic administration is a viable approach.
Materials:
-
This compound (powder)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Gavage needles
-
Animal scale
Protocol:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a dose of 30 mg/kg in a 10 g mouse pup (volume of 100 µL), a 3 mg/mL solution would be required. Sonication may be necessary to achieve a uniform suspension. Prepare fresh daily.
-
Dosing Regimen: Beginning at P12 (the start of the hypoxic phase), administer this compound or vehicle to the mouse pups once daily via oral gavage until P16.
-
Dosage: A starting dose of 30 mg/kg is recommended, based on the ED50 of a similar compound, SU10944, in a corneal neovascularization model.[2] A dose-response study (e.g., 10, 30, and 100 mg/kg) is highly recommended to determine the optimal effective dose.
-
Control Groups:
-
Vehicle Control: OIR mice receiving the vehicle solution only.
-
Normoxia Control: Mice raised in normal room air without exposure to hyperoxia.
-
-
Euthanasia and Tissue Collection: At P17, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
Quantification of Retinal Neovascularization
Retinal flat-mounts are prepared to visualize and quantify the extent of neovascularization.
Materials:
-
Dissecting microscope
-
Fine forceps
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.5% Triton X-100)
-
Fluorescently-labeled isolectin B4 (e.g., from Griffonia simplicifolia)
-
Mounting medium
-
Fluorescence microscope with imaging software (e.g., ImageJ)
Protocol:
-
Enucleation and Fixation: Carefully enucleate the eyes and fix them in 4% PFA for 1-2 hours at room temperature.
-
Retinal Dissection: Under a dissecting microscope, dissect the retina from the eye cup in PBS.
-
Permeabilization and Blocking: Permeabilize the retinas in blocking buffer for 1-2 hours at room temperature.
-
Staining: Incubate the retinas overnight at 4°C with a fluorescently-labeled isolectin B4 solution to stain the blood vessels.
-
Washing and Mounting: Wash the retinas extensively in PBS and then carefully flatten them on a microscope slide with the photoreceptor side down. Make four radial incisions to aid in flattening. Mount with an appropriate mounting medium.
-
Imaging and Quantification: Capture images of the entire retinal flat-mount using a fluorescence microscope. Using imaging software, quantify the total retinal area, the area of vaso-obliteration, and the area of neovascular tufts.
Figure 3. Protocol for retinal flat-mount preparation and analysis.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Quantification of Retinal Neovascularization at P17
| Treatment Group | n | Body Weight (g) | Vaso-obliterated Area (% of total retina) | Neovascular Area (% of total retina) |
| Normoxia Control | ||||
| OIR + Vehicle | ||||
| OIR + this compound (10 mg/kg) | ||||
| OIR + this compound (30 mg/kg) | ||||
| OIR + this compound (100 mg/kg) |
Table 2: this compound Properties
| Property | Value | Reference |
| Target | VEGFR-2 (Flk-1) | [1] |
| IC50 (VEGFR-2) | 9.6 µM | [1] |
| IC50 (VEGF-induced mitogenesis) | 5.1 µM | [1] |
| Proposed in vivo starting dose | 30 mg/kg | [2] |
Troubleshooting
-
High mortality in OIR model: Ensure the oxygen concentration is precisely controlled and that the nursing dam has adequate access to food and water.
-
Variability in neovascularization: Use mice from the same litter for different treatment groups whenever possible to minimize genetic variability. Ensure consistent timing of all procedures.
-
Poor quality retinal flat-mounts: Handle the retinas gently during dissection and mounting to avoid tearing. Ensure adequate fixation and washing.
Conclusion
This document provides a comprehensive guide for the administration and evaluation of the VEGFR-2 inhibitor this compound in a mouse model of oxygen-induced retinal neovascularization. The provided protocols for the OIR model, drug administration, and quantification of neovascularization, along with the proposed data presentation format, offer a robust framework for investigating the therapeutic potential of this compound in proliferative retinopathies. Researchers should note that the proposed this compound administration protocol is a starting point and may require optimization for specific experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SU5205 Precipitation in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of SU5205 precipitation in cell culture media. Following these guidelines can help ensure the accurate and effective use of this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1. By targeting the ATP-binding site of the VEGFR2 tyrosine kinase, this compound blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition ultimately interferes with angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.
Q2: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in aqueous cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the media, the compound can "crash out" of solution if its solubility limit is exceeded.[1]
Several factors can cause or worsen this issue:
-
High Final Concentration: The desired experimental concentration of this compound may be higher than its maximum solubility in the specific cell culture medium being used.[2]
-
Solvent Shock: Rapidly adding the concentrated DMSO stock to the media can cause localized supersaturation, leading to immediate precipitation.[1]
-
Low Temperature: Cell culture media stored at 4°C has a lower capacity to dissolve hydrophobic compounds compared to media warmed to 37°C.[1][2]
-
High Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.[1][3]
-
pH and Media Components: The pH of the media and interactions with salts, proteins (especially in serum), and other supplements can affect the stability and solubility of the compound over time.[2]
Q3: What is the recommended solvent and stock concentration for this compound?
The most common and recommended solvent for this compound and similar small molecule inhibitors is Dimethyl Sulfoxide (DMSO) .[4][5] It is advisable to prepare a high-concentration stock solution, for example, 10 mM. This allows for small volumes to be used for final dilutions, keeping the final DMSO concentration in the culture well below cytotoxic levels (ideally ≤0.1%).[6]
Q4: How should I properly store my this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3] If the compound is noted to be light-sensitive, store the aliquots in amber vials or wrapped in foil.
Q5: At what point during media preparation should I add the this compound?
This compound should be added to complete, pre-warmed (37°C) cell culture medium just before it is added to the cells.[1][2] Preparing large volumes of media containing this compound for long-term storage is not recommended, as the compound's stability in aqueous solution over time is not guaranteed and precipitation can occur.
Section 2: Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Adding this compound to Media
| Question | Explanation & Recommended Solution |
| Did you add the this compound stock to cold media? | The solubility of hydrophobic compounds like this compound is significantly lower in cold aqueous solutions. Solution: Always use complete cell culture media that has been pre-warmed to 37°C before adding the inhibitor.[1][2] |
| How did you add the stock solution to the media? | Adding a concentrated drop of DMSO stock directly into the media can cause rapid solvent exchange and localized precipitation. Solution: Add the required volume of this compound stock solution dropwise to the vortex of the media while gently swirling or vortexing. This ensures rapid and even dispersion.[1] For very small volumes, consider an intermediate dilution step in pre-warmed media. |
| What is the final DMSO concentration in your culture? | The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%, to avoid both cell toxicity and precipitation issues.[3] Solution: Use a higher concentration stock solution (e.g., 10 mM) so that a smaller volume is needed. Always calculate the final DMSO percentage and include a vehicle control (media with the same final DMSO concentration) in your experiments.[3] |
Issue 2: Precipitate Forms Over Time in the Incubator
| Question | Explanation & Recommended Solution |
| Is your media pH stable? | The CO₂ environment in an incubator maintains the pH of bicarbonate-buffered media. Fluctuations in CO₂ can alter the media's pH, which may affect the solubility of pH-sensitive compounds. Solution: Ensure your incubator's CO₂ sensor is calibrated and functioning correctly to maintain a stable pH in your culture media.[2] |
| Are you observing evaporation? | Evaporation from culture plates, especially on the outer wells, concentrates all media components, including this compound. This can push the concentration past its solubility limit. Solution: Ensure the incubator has a properly filled and functioning water pan to maintain high humidity. For long-term experiments, consider using plates with sealing rings or sealing the plates with gas-permeable tape. |
| Does your media contain high levels of serum or other supplements? | This compound can potentially interact with proteins and other components in the media, leading to instability and precipitation over time. Solution: If you suspect an interaction, perform a solubility test in your specific media formulation (see Protocol 2). If the issue persists, consider using a simpler, serum-free basal medium for the initial solubility test to identify problematic components. |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed. For a 10 mM solution (MW of this compound ≈ 352.42 g/mol ), you would need 3.524 mg for 1 mL of DMSO.
-
Weigh Compound: Carefully weigh the this compound powder in a sterile microcentrifuge tube. To minimize static and handling loss, allow the vial of powder to equilibrate to room temperature before opening.
-
Dissolve in DMSO: Add the calculated volume of high-purity DMSO to the tube containing the this compound powder.
-
Ensure Complete Solubilization: Vortex the solution thoroughly for 1-2 minutes until all powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[2][4] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Protocol for Determining Maximum Soluble Concentration
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium without precipitation.
Methodology:
-
Prepare Stock: Use a 10 mM stock solution of this compound in DMSO as prepared in Protocol 1.
-
Pre-warm Media: Warm your complete cell culture medium (including serum and all supplements) to 37°C.
-
Set up Dilutions: In a 96-well clear plate or sterile microcentrifuge tubes, add 200 µL of your pre-warmed medium to each well/tube.
-
Add Compound: Create a serial dilution. For example, to test a range from 100 µM down to ~0.78 µM:
-
Add 2 µL of 10 mM stock to the first well (Final [this compound] = 100 µM, [DMSO] = 1%).
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second well (containing 100 µL of media), mix, and repeat across the plate.
-
Include a "vehicle control" well with 2 µL of DMSO in 200 µL of media.
-
-
Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours). For a more sensitive check, view the wells under a microscope.[2]
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration for that specific medium.[1][2]
Section 4: Data and Visualizations
Data Tables
Table 1: this compound Physicochemical & Solubility Data
| Property | Value | Source |
| Molecular Weight | 352.42 g/mol | Manufacturer Data |
| Appearance | Yellow to orange solid | Manufacturer Data |
| Solubility | ||
| DMSO | ≥ 50 mg/mL (≥ 141.9 mM) | Generic Supplier Data |
| Water | Insoluble | Generic Supplier Data |
| Ethanol | Sparingly Soluble | Generic Supplier Data |
Note: Solubility can vary by batch and purity. Always refer to the manufacturer-provided technical data sheet.
Table 2: Dilution Calculation for this compound Stock Solution
This table provides examples for diluting a 10 mM stock of this compound to a final volume of 10 mL of culture media.
| Desired Final [this compound] | Volume of 10 mM Stock to Add | Final [DMSO] |
| 1 µM | 1.0 µL | 0.01% |
| 5 µM | 5.0 µL | 0.05% |
| 10 µM | 10.0 µL | 0.1% |
| 20 µM | 20.0 µL | 0.2% |
| 50 µM | 50.0 µL | 0.5% |
Formula: Volume of Stock (µL) = (Final Concentration (µM) × Final Volume (mL)) / Stock Concentration (mM)
Diagrams
Caption: VEGF/VEGFR2 signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Overcoming Inconsistent Results with SU5205 In Vitro
Welcome to the technical support center for SU5205. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming inconsistent results during in vitro experiments with the VEGFR2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR/FLK-1. VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. This compound exerts its effects by blocking the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. It has a reported IC50 of 9.6 μM for VEGFR2.[1]
Q2: My experimental results with this compound are not consistent. What are the common causes of variability?
Inconsistent results with small molecule inhibitors like this compound in vitro can stem from several factors. These can be broadly categorized into issues with the compound itself, the experimental setup, and the biological system being used.
-
Compound Integrity and Handling:
-
Solubility: this compound is practically insoluble in water, but soluble in DMSO (43 mg/mL) and ethanol (3 mg/mL).[2] Improper dissolution can lead to inaccurate concentrations.
-
Stability: In solution, this compound should be stored at -20°C and used within one month to avoid degradation. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
-
Purity: The purity of the this compound batch can significantly impact results.
-
-
Experimental Protocol:
-
Cell Culture Conditions: Cell passage number, confluency, and serum concentration in the media can all affect cellular responses to inhibitors.
-
Assay Choice: Different cell viability and functional assays measure different cellular parameters and can yield varied results. For example, a metabolic assay like MTT may show different results compared to a direct cell counting or apoptosis assay.
-
Incubation Time and Concentration: The duration of exposure and the concentration of this compound used are critical. A full dose-response curve should be established for your specific cell line and assay.
-
-
Biological Factors:
-
Cell Line Specificity: The genetic background and expression levels of VEGFR2 and other kinases in your chosen cell line will influence its sensitivity to this compound.
-
Off-Target Effects: Like many kinase inhibitors, this compound may inhibit other kinases, leading to unexpected phenotypes. Due to similarities in kinase domains, many VEGFR-2 inhibitors also show activity against receptors like PDGFR, c-KIT, and FLT3.[3]
-
Q3: How can I be sure that the observed effects in my experiment are due to VEGFR2 inhibition?
To confirm that the cellular effects of this compound are on-target, consider the following validation experiments:
-
Western Blot Analysis: Check for a dose-dependent decrease in the phosphorylation of VEGFR2 and its key downstream effectors, such as PLCγ, ERK1/2, and Akt.[3]
-
Rescue Experiments: If possible, transfect your cells with a constitutively active form of a downstream effector (e.g., Akt or ERK) to see if it reverses the phenotypic effects of this compound.
-
Use of Alternative Inhibitors: Compare the effects of this compound with other known VEGFR2 inhibitors to see if they produce a similar phenotype in your system.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of VEGFR2 in your cells. If the cells become resistant to this compound, it strongly suggests the effects are on-target.[3]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity or unexpected phenotypic changes.
Possible Cause: Off-target effects of this compound on other kinases crucial for your cell line's survival or function.
Troubleshooting Workflow:
Caption: Workflow to investigate off-target effects of this compound.
Detailed Steps:
-
Kinase Selectivity Profiling: If available, submit your this compound compound for a broad kinase panel screening to identify other potential targets.
-
Confirm On-Target and Off-Target Pathway Inhibition: Use western blotting to analyze the phosphorylation status of VEGFR2 downstream effectors (e.g., p-Akt, p-ERK) and signaling molecules downstream of suspected off-targets (e.g., p-PDGFR).
-
Phenotypic Comparison: Treat your cells with more specific inhibitors for the identified off-targets and compare the resulting phenotype to that observed with this compound.
-
Dose Optimization: Perform a detailed dose-response curve to find the lowest effective concentration of this compound that inhibits VEGFR2 signaling without causing significant off-target effects.
Issue 2: Discrepancy between biochemical and cell-based assay results.
Possible Cause: Differences in the experimental conditions, such as ATP concentration and compound bioavailability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assay discrepancies.
Detailed Steps:
-
Evaluate Cell Permeability: Confirm that this compound is effectively entering the cells. While direct measurement can be complex, you can infer this by observing a dose-dependent inhibition of intracellular VEGFR2 phosphorylation via Western blot.
-
Adjust ATP Concentration in Biochemical Assays: Cellular ATP concentrations (1-5 mM) are significantly higher than the Km values often used in biochemical kinase assays.[3] Re-running your biochemical assay with a higher ATP concentration may provide results that better correlate with your cell-based data.
-
Confirm Target Engagement in Cells: Use Western blotting to verify that this compound is inhibiting the phosphorylation of VEGFR2 and its downstream targets at the concentrations used in your cell-based assays. This provides a direct measure of the inhibitor's activity within the cellular context.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) | Assay Type | Reference |
| VEGFR2 (FLK-1) | 9.6 | Biochemical Assay | [1] |
Table 2: this compound Solubility and Stability
| Solvent | Solubility | Storage (in solution) | Reference |
| DMSO | 43 mg/mL (179.73 mM) | -20°C for 1 month | [2] |
| Ethanol | 3 mg/mL (12.53 mM) | -20°C for 1 month | [2] |
| Water | Insoluble | N/A | [2] |
Experimental Protocols
Protocol 1: Human Umbilical Vein Endothelial Cell (HUVEC) Culture
This protocol provides a general guideline for the culture of HUVECs, a common cell line for in vitro angiogenesis studies.
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Trypsin-EDTA solution
-
Trypsin Neutralizer Solution
-
Fibronectin-coated culture flasks/plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing pre-warmed Endothelial Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
-
Seeding Cells:
-
Plate the cells onto a fibronectin-coated T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintaining Cultures:
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency. Do not allow the cells to become fully confluent.
-
Use HUVECs at a low passage number (typically between 2 and 6) for experiments to ensure consistent biological responses.
-
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Basement membrane extract (e.g., Matrigel®)
-
This compound stock solution (in DMSO)
-
96-well plate
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a 96-well plate with 50 µL of the extract per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in Endothelial Cell Growth Medium at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the growth medium. Remember to include a vehicle control (DMSO).
-
Add 100 µL of the cell suspension to each well of the coated 96-well plate.
-
Immediately add the desired concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C with 5% CO2 for 4-18 hours.
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Protocol 3: Cell Proliferation Assay (MTS Assay)
This assay measures cell viability based on metabolic activity.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound stock solution (in DMSO)
-
96-well plate
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.
-
Allow the cells to adhere overnight at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Signaling Pathway Diagram
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Optimizing SU5205 Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of SU5205, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you optimize this compound concentration in your experiments to ensure maximal on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and at what concentration is it effective?
A1: The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1. This compound inhibits the kinase activity of VEGFR-2 with a half-maximal inhibitory concentration (IC50) of 9.6 µM in cell-free assays. In cell-based assays, it has been shown to inhibit VEGF-ligand-induced endothelial mitogenesis with an IC50 of 5.1 µM.[1]
Q2: What are the known or likely off-targets of this compound?
Q3: How can I experimentally determine the optimal concentration of this compound for my specific cell line and assay?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is the most effective method. We recommend testing a range of concentrations starting from well below the reported IC50 for VEGFR-2 (e.g., starting at 0.1 µM) and extending to concentrations where off-target effects and cytotoxicity are anticipated (e.g., up to 25 µM or higher). The goal is to identify a concentration that provides maximal inhibition of VEGFR-2 phosphorylation and a clear biological phenotype with minimal impact on cell viability.
Q4: What are the essential controls to include in my experiments with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (typically DMSO) as is present in the highest concentration of the inhibitor.
-
Positive Control (On-target): A known potent and selective VEGFR-2 inhibitor can be used to confirm that the observed phenotype is due to VEGFR-2 inhibition.
-
Negative Control (Off-target): If a likely off-target is known (e.g., PDGFRβ), and your cells express this receptor, you can use a selective inhibitor for that target to see if it recapitulates any of the effects observed with high concentrations of this compound.
-
VEGF Stimulation Control: In many cell-based assays, stimulation with VEGF is necessary to activate the VEGFR-2 pathway. A control without VEGF stimulation should be included to establish the baseline level of receptor phosphorylation and downstream signaling.
Data Presentation
Table 1: On-Target and Potential Off-Target Activity of this compound
| Target | Compound | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | Notes |
| VEGFR-2 (KDR/Flk-1) | This compound | 9.6 µM | 5.1 µM (VEGF-induced mitogenesis) | Primary on-target activity. |
| PDGFRβ | Semaxanib (SU5416) | 3.0 µM | - | Structurally similar compound, suggests potential for off-target activity at higher concentrations. |
| c-Kit | Semaxanib (SU5416) | 5.0 µM | - | Structurally similar compound, suggests potential for off-target activity at higher concentrations. |
| EGFR, FGFR, Abl | Semaxanib (SU5416) | > 10 µM | - | Likely weak or no off-target activity at typical experimental concentrations. |
Data for Semaxanib (SU5416) is provided as a proxy for the potential off-target profile of the structurally similar this compound.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in a Cell-Based VEGFR-2 Phosphorylation Assay
Objective: To determine the optimal concentration of this compound for inhibiting VEGF-induced VEGFR-2 phosphorylation in a specific cell line.
Materials:
-
Cell line expressing VEGFR-2 (e.g., HUVECs, PAE/KDR cells)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation: Once cells have adhered and reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 µM to 25 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Pre-treat the serum-starved cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
VEGF Stimulation: Add recombinant human VEGF-A to a final concentration of 20-50 ng/mL to all wells except for the unstimulated control. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-VEGFR-2 and total VEGFR-2. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. Plot the normalized phospho-VEGFR-2 levels against the this compound concentration to determine the IC50.
Troubleshooting Guides
Issue 1: High background phosphorylation of VEGFR-2 in the unstimulated control.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete serum starvation. | Increase the duration of serum starvation to 24 hours. Ensure the starvation medium is completely free of serum or growth factors. | Reduced basal phosphorylation of VEGFR-2, providing a cleaner baseline for measuring VEGF-induced activation. |
| Autocrine signaling. | The cells may be producing their own VEGF. Confirm by ELISA of the conditioned medium. If positive, consider adding a VEGF-neutralizing antibody to the starvation medium. | A decrease in basal VEGFR-2 phosphorylation, confirming autocrine signaling. |
Issue 2: No inhibition of VEGFR-2 phosphorylation, even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded or inactive this compound. | Use a fresh stock of this compound. Ensure proper storage conditions (e.g., -20°C, protected from light). | Restoration of inhibitory activity. |
| Cell permeability issues. | While this compound is generally cell-permeable, this can vary between cell lines. Confirm target engagement by assessing the phosphorylation of a known downstream target like Akt or ERK1/2. | If downstream targets are also unaffected, it may indicate a problem with compound entry or a resistant cell line. |
| Incorrect experimental timing. | The pre-incubation time with this compound may be too short, or the VEGF stimulation time may be too long, allowing the pathway to recover. Optimize both pre-incubation (1-4 hours) and stimulation (5-20 minutes) times. | Identification of the optimal time points for observing maximal inhibition. |
Issue 3: Significant cell death observed at concentrations required for VEGFR-2 inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity. | The observed cytotoxicity may be due to the inhibition of other kinases essential for cell survival. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the phosphorylation assay. | A dose-response curve for viability will help to distinguish between on-target phenotypic effects and off-target toxicity. |
| On-target toxicity. | Inhibition of VEGFR-2 itself can be cytotoxic to some cell lines that rely on this pathway for survival. | If the dose-response curves for VEGFR-2 inhibition and cell death are very similar, the toxicity is likely on-target. Consider using a lower concentration of this compound for a longer duration. |
| Solvent toxicity. | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is consistent across all wells and is below a toxic level (typically <0.5%). | Reduced cell death in the vehicle control, indicating that the solvent was a contributing factor. |
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the dose-response of this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
SU5205 Technical Support Center: Troubleshooting Long-Term Experiment Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of SU5205 in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the reliability and reproducibility of your research.
I. Frequently Asked Questions (FAQs)
Q1: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A1: Precipitation of this compound from a DMSO stock solution can occur, particularly after extended storage or freeze-thaw cycles. It is recommended to visually inspect the solution before each use. If precipitation is observed, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. To minimize this issue, it is best practice to prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Q2: I am observing a decrease in the inhibitory effect of this compound in my cell-based assay over several days. What could be the cause?
A2: A decline in this compound activity in long-term cell culture experiments can be attributed to several factors:
-
Compound Degradation: this compound, like many small molecules, can degrade in aqueous cell culture media over time. The rate of degradation can be influenced by factors such as pH, temperature, and the presence of media components.
-
Cellular Metabolism: The cell line used in your experiment may metabolize this compound, leading to a reduction in the effective concentration of the active compound.
-
Development of Resistance: Prolonged exposure to a kinase inhibitor can lead to the development of resistance in cancer cell lines. This can occur through various mechanisms, such as the activation of bypass signaling pathways.[1]
To investigate this, it is recommended to replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q3: What are the known off-target effects of this compound that might interfere with my long-term experiments?
A3: While this compound is a known VEGFR2 inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, especially at higher concentrations. This can lead to unexpected phenotypic changes in cells.[2] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits VEGFR2 signaling without causing significant off-target effects. If off-target activity is suspected, consider using a structurally unrelated VEGFR2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Q4: How should I properly store my this compound stock solutions to ensure long-term stability?
A4: For long-term stability, this compound should be stored as a dry powder at -20°C. Stock solutions in anhydrous DMSO should also be stored at -20°C in tightly sealed vials to prevent moisture absorption. It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guides
Guide 1: Inconsistent this compound Activity in Repeated Experiments
Issue: Significant variability in the inhibitory effect of this compound is observed across different experimental runs.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Stock Solution Concentration | Ensure the this compound powder was fully dissolved in DMSO when preparing the stock solution. Visually inspect for any undissolved particles. Prepare fresh stock solutions periodically. |
| Degradation of Working Solutions | Prepare fresh working dilutions of this compound in cell culture media for each experiment. Do not store diluted solutions for extended periods. |
| Variability in Cell Passages | Use cells within a consistent and low passage number range for all experiments, as cellular responses can change with prolonged culturing. |
| Inconsistent Seeding Density | Ensure a consistent cell seeding density across all wells and experiments, as this can influence the effective inhibitor-to-cell ratio. |
Guide 2: Unexpected Cell Toxicity at Low this compound Concentrations
Issue: Significant cell death is observed at this compound concentrations that are expected to be non-toxic based on literature.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to some cell lines. Always include a vehicle control (media with the same DMSO concentration without this compound) in your experiments. |
| Cell Line Sensitivity | The specific cell line you are using may be particularly sensitive to VEGFR2 inhibition or potential off-target effects of this compound. Perform a thorough dose-response analysis to determine the IC50 value for your cell line. |
| Contamination | Test your cell culture for mycoplasma or other microbial contamination, which can increase cellular stress and sensitivity to cytotoxic agents. |
III. Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly for 5-10 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Long-Term this compound Treatment of Adherent Cancer Cells
Objective: To maintain a consistent inhibitory concentration of this compound in a long-term (e.g., 6-day) cell culture experiment.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile culture plates or flasks
Procedure:
-
Seed the cells in culture plates at a density that will prevent them from reaching confluency before the end of the experiment. This may require optimization.
-
Allow the cells to adhere overnight.
-
On Day 1, prepare fresh working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control (DMSO).
-
On Day 3, carefully aspirate the medium and replace it with freshly prepared medium containing this compound or vehicle control.
-
On Day 5, repeat the medium change as described in step 5.
-
On Day 6, harvest the cells for downstream analysis (e.g., viability assay, protein extraction).
IV. Visualizations
This compound Mechanism of Action: Inhibition of VEGFR2 Signaling
Caption: this compound inhibits the VEGFR2 signaling pathway.
Experimental Workflow: Long-Term this compound Cell Culture
Caption: Workflow for a 6-day this compound cell culture experiment.
References
SU5205 Technical Support Center: Troubleshooting Aqueous Solubility Challenges
For researchers, scientists, and drug development professionals utilizing SU5205, its limited aqueous solubility presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring smooth and effective experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (FLK-1). It functions by blocking the tyrosine kinase activity of VEGFR2, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[1] this compound has an IC50 of 9.6 μM for VEGFR2.[1]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
A2: this compound is a hydrophobic molecule, making it inherently poorly soluble in water and aqueous buffers. Its chemical structure favors dissolution in organic solvents. Direct dissolution in aqueous media will likely result in precipitation or the formation of a non-homogenous suspension.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) and ethanol are the recommended organic solvents for preparing a concentrated stock solution of this compound.[1] It is crucial to prepare a high-concentration stock in one of these solvents before diluting it into your aqueous experimental medium.
Q4: What is the maximum recommended concentration of organic solvents like DMSO in my cell culture medium?
A4: To minimize solvent-induced toxicity in cell-based assays, the final concentration of DMSO should generally be kept below 0.5%.[2] Some cell lines may tolerate up to 1%, but it is always best to perform a solvent toxicity control experiment to determine the optimal concentration for your specific cell type.
Troubleshooting Guide
Issue: I am observing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture medium.
-
Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution: Decrease the final working concentration of this compound. Prepare serial dilutions from your stock solution to find the highest concentration that remains soluble.
-
-
Cause 2: The concentration of the organic solvent in the final solution is too low to maintain this compound in solution.
-
Solution: While keeping the final solvent concentration within a non-toxic range (e.g., <0.5% DMSO), you might need to slightly increase it if your this compound concentration is high. However, lowering the this compound concentration is often the more viable solution.
-
-
Cause 3: The stock solution was not properly dissolved or has precipitated out of solution during storage.
-
Solution: Before use, ensure your stock solution is completely dissolved. If you observe any precipitate in the stock vial, gently warm the solution to 37°C and vortex or sonicate until the solid is fully redissolved.[3]
-
Issue: My this compound appears to be inactive or shows reduced potency in my experiments.
-
Cause 1: Degradation of this compound in aqueous solution.
-
Solution: Prepare fresh dilutions of this compound in your aqueous medium for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods. Stock solutions in DMSO should be stored at -20°C or -80°C and used within one to six months, respectively, to maintain potency.[4] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles that may degrade the compound.[4]
-
-
Cause 2: Interaction with components in the cell culture medium.
-
Solution: Serum proteins in cell culture medium can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage in your medium during the treatment period, if your experimental design allows. Always include appropriate positive and negative controls in your assays to validate the results.
-
Quantitative Data Presentation
The following table summarizes the solubility of this compound in various solvents. This data is crucial for preparing appropriate stock and working solutions.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 43 mg/mL | 179.73 mM | Recommended for primary stock solutions.[1] |
| Ethanol | 3 mg/mL | 12.53 mM | An alternative solvent for stock solutions.[1] |
| Water | Insoluble | - | Direct dissolution in aqueous media is not recommended.[1] |
Molecular Weight of this compound: 239.24 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (ensure accurate weighing)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 2.39 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of sterile DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.[3]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium (with or without serum, as per your experimental design)
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in your cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your cells (typically <0.5%).
-
Vortex the working solution gently before adding it to your cells.
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any solvent effects.
-
Visualizations
VEGFR2 Signaling Pathway
References
Technical Support Center: SU5205 and VEGFR2 Phosphorylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for experiments where SU5205 fails to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor. While it is known to inhibit several receptor tyrosine kinases, it is notably less potent against VEGFR2 compared to other inhibitors like Semaxanib (SU5416).[1][2] One study reported an IC50 of 9.6 μM for this compound against VEGFR2 (also known as FLK-1).[3] It has also been investigated as a multi-kinase inhibitor, targeting kinases like c-Met.[4]
Q2: My Western blot shows no decrease in phospho-VEGFR2 after this compound treatment. What are the most common initial troubleshooting steps?
When a kinase inhibitor fails to show an effect, the initial focus should be on the inhibitor itself and the experimental setup.
-
Confirm Compound Identity and Integrity: Ensure the correct compound was used. If possible, verify its identity and purity via analytical methods like LC-MS or NMR.
-
Check Solubility and Stability: this compound is typically dissolved in DMSO to make a stock solution.[5] Ensure it is fully dissolved. The compound may degrade or precipitate in cell culture media, especially over long incubation times.[5][6]
-
Review Concentration: The concentration might be too low. Given its moderate IC50, concentrations in the micromolar range are necessary.[3] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[5]
-
Verify Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your experiment is consistent across all samples, including the vehicle control, and is at a non-toxic level.[5]
Q3: Could my experimental conditions be the problem?
Yes, several factors related to your protocol can impact the outcome.
-
Incubation Time: The pre-incubation time with this compound before stimulating with VEGF may be too short for the inhibitor to enter the cells and bind to its target.[7] Conversely, very long incubations might lead to compound degradation.[5]
-
Media Components: Serum contains proteins that can bind to small molecule inhibitors, reducing their effective concentration.[5][8] Consider testing the inhibitor in serum-free or low-serum media to see if efficacy improves.
-
ATP Concentration (for in vitro kinase assays): If you are performing a cell-free kinase assay, the concentration of ATP is critical. For ATP-competitive inhibitors, a high ATP concentration will require a higher concentration of the inhibitor to achieve the same level of inhibition.[9][10]
Q4: Is it possible the issue lies with the cell line or the target protein?
Absolutely. Cellular context is a critical factor in drug efficacy.
-
Cell Permeability: this compound may have poor permeability in your chosen cell line, preventing it from reaching its intracellular target.[5]
-
VEGFR2 Expression Levels: Confirm that your cells express sufficient levels of VEGFR2. Low target expression will result in a weak signal for phosphorylation, making it difficult to observe inhibition.
-
Cell Line-Specific Resistance: The cells may have intrinsic resistance mechanisms. This could involve drug efflux pumps that actively remove the inhibitor from the cell or the activation of compensatory signaling pathways that bypass the need for VEGFR2 signaling.[6]
-
Target Mutations: Although less common for initial experiments, acquired resistance can develop through mutations in the kinase's gatekeeper residue, which can block inhibitor access to the ATP-binding pocket.[11]
Troubleshooting Workflow
If you are experiencing a lack of VEGFR2 inhibition with this compound, follow this logical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting the lack of this compound efficacy.
Data Presentation: Inhibitor Comparison
When troubleshooting, comparing your inhibitor to others with known potency against the target is crucial. This compound has a relatively moderate IC50 for VEGFR2 compared to other well-established inhibitors.
| Inhibitor | Target(s) | Typical IC50 for VEGFR2 | Reference |
| This compound | VEGFR2, c-Met | 9.6 µM | [3] |
| Semaxanib (SU5416) | VEGFR2 | ~0.11 µM (87x more effective than this compound) | [1][2] |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 80 nM | [12] |
| Sorafenib | VEGFR2, PDGFRβ, Raf-1 | 90 nM | [12] |
| Cabozantinib (XL184) | VEGFR2, c-Met, RET | 0.035 nM | [12] |
IC50 values can vary significantly based on assay conditions.[13][14]
Key Experimental Protocols
Protocol: Western Blot for Phospho-VEGFR2 (p-VEGFR2)
This protocol outlines the steps to assess the phosphorylation status of VEGFR2 in response to VEGF stimulation and this compound inhibition.
-
Cell Culture and Starvation:
-
Inhibitor Pre-treatment:
-
Prepare dilutions of this compound in serum-free media from a DMSO stock.
-
Aspirate starvation media and add the media containing this compound (or vehicle control) to the cells.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
VEGF Stimulation:
-
Cell Lysis:
-
Immediately after stimulation, place plates on ice and aspirate the media.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).
-
Scrape cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-VEGFR2 (e.g., p-Tyr1175) overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total VEGFR2 or a housekeeping protein (e.g., β-actin or GAPDH).
-
VEGFR2 Signaling Pathway
The diagram below illustrates the VEGFR2 signaling cascade and the intended point of inhibition by this compound. Upon binding of its ligand (VEGF), VEGFR2 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues in its intracellular domain.[16][17][19] This phosphorylation creates docking sites for downstream signaling molecules, leading to pathways that control cell proliferation, survival, and migration.[17][18]
Caption: Simplified VEGFR2 signaling pathway showing this compound's inhibitory action.
References
- 1. Study of differences in the VEGFR2 inhibitory activities between semaxanib and this compound using 3D-QSAR, docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research reveals why cancers stop responding to kinase-blocking drugs a [m3india.in]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cell toxicity issues with higher concentrations of SU5205
Welcome to the technical support center for SU5205. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding cell toxicity issues that may arise when using higher concentrations of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1. It has a reported half-maximal inhibitory concentration (IC50) of 9.6 µM for VEGFR2.[1]
Q2: Why am I observing high levels of cell death at concentrations above the reported IC50?
A2: While this compound is designed to target VEGFR2, higher concentrations can lead to off-target effects and general cellular toxicity. One study has noted that this compound can exhibit cellular toxicity at concentrations below 10 µM.[2] This can be due to the inhibition of other essential kinases or disruption of other cellular processes. It is crucial to distinguish between specific inhibition of VEGFR2 signaling and general cytotoxicity.
Q3: My this compound is precipitating in the cell culture medium. What can I do?
A3: this compound is insoluble in water. It is typically dissolved in an organic solvent like DMSO to create a stock solution. When diluting the stock solution into your aqueous cell culture medium, it's important to do so in a stepwise manner and ensure the final concentration of the solvent is not toxic to your cells (typically <0.1% v/v). If precipitation occurs, try pre-warming the medium and adding the this compound stock solution while gently vortexing. Also, consider the presence of serum in your medium, as proteins can sometimes interact with small molecules and affect their solubility.
Q4: How can I differentiate between a specific anti-proliferative effect and general cytotoxicity?
A4: To distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) effects, it is recommended to use a combination of assays. A proliferation assay (e.g., counting cells over time or using a dye that measures metabolic activity in proliferating cells) can be run in parallel with a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay). A specific inhibitor should ideally reduce proliferation at lower concentrations and only induce significant cell death at much higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity Observed | - Concentration is too high: You may be in a range that causes significant off-target effects. - Solvent toxicity: The concentration of your solvent (e.g., DMSO) may be too high. - Cell line sensitivity: Some cell lines are inherently more sensitive to chemical compounds. | - Perform a dose-response curve to determine the cytotoxic IC50 for your specific cell line and experimental duration. - Ensure the final solvent concentration in your culture medium is at a non-toxic level (e.g., <0.1% DMSO). Always include a solvent-only control. - Test a range of concentrations, starting from well below the reported VEGFR2 IC50 of 9.6 µM. |
| Inconsistent Results Between Experiments | - Compound instability: this compound may be degrading in your culture medium over the course of the experiment. - Variability in cell seeding density: Inconsistent starting cell numbers can lead to variable results. - Inconsistent incubation times: The duration of exposure to this compound can significantly impact the outcome. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. - Ensure accurate and consistent cell counting and seeding for each experiment. - Standardize the incubation time for all experiments. |
| Unexpected Phenotypes or Off-Target Effects | - Inhibition of other kinases: At higher concentrations, this compound may be inhibiting other kinases beyond VEGFR2. - Compound purity: Impurities in your this compound preparation could be causing unexpected effects. | - If possible, consult kinase selectivity profiling data to understand potential off-targets. Consider using a more selective VEGFR2 inhibitor as a control if available. - Ensure you are using a high-purity batch of this compound from a reputable supplier. |
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Notes |
| This compound | VEGFR2 (FLK-1) | 9.6 | Cell-free assay.[1] |
| This compound | VEGF-induced endothelial mitogenesis | 5.1 | Cellular assay.[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to assess cell viability by measuring metabolic activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a "vehicle-only" control (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (usually included in the kit, for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting background and spontaneous release and normalizing to the maximum release control.
Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound-induced cell toxicity.
References
Best practices for storing and handling SU5205
Welcome to the technical support center for SU5205, a valuable tool for researchers studying angiogenesis and VEGFR2 signaling. This guide provides best practices for storage and handling, answers to frequently asked questions, and troubleshooting advice to ensure the success of your experiments.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its activity and ensure reproducible experimental results.
Storage of Lyophilized Powder and Stock Solutions
| Form | Storage Temperature | Shelf Life | Recommendations |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated. |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Reconstitution and Solution Preparation
This compound is known to be soluble in DMSO and ethanol but is insoluble in water. For most cell-based assays, a stock solution is prepared in DMSO.
Step-by-Step Reconstitution Protocol:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Add Solvent: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR/Flk-1.[1] It functions by competing with ATP for the binding site in the kinase domain of the receptor. This inhibition blocks the autophosphorylation of VEGFR2 and downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, key processes in angiogenesis.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for VEGFR2 (Flk-1) is approximately 9.6 μM.[1] In cell-based assays, it has been shown to inhibit VEGF-induced endothelial mitogenesis with an IC50 of 5.1 μM.[1]
Q3: What is the recommended working concentration for cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on its IC50 values, a starting concentration range of 1 µM to 20 µM is recommended for most cell-based experiments. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound known to have off-target effects?
A4: While this compound is primarily a VEGFR2 inhibitor, like many kinase inhibitors, it may exhibit off-target activity, especially at higher concentrations. The indolinone scaffold, to which this compound belongs, has been associated with the inhibition of other kinases. For instance, some indolinone-based inhibitors have been shown to have activity against other receptor tyrosine kinases like PDGFR and FGFR. If you observe unexpected phenotypes in your experiments, it is worth considering potential off-target effects.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No or reduced inhibition of VEGFR2 signaling.
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Ensure that the compound has been stored correctly and that stock solutions have not been subjected to multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a newly prepared stock solution. One study has noted the "poor stability" of this compound, which could contribute to a loss of activity over time in solution. |
| Incorrect Concentration | Verify the calculations for your stock solution and working dilutions. Perform a dose-response experiment to confirm the optimal inhibitory concentration for your cell line. |
| Cellular Health | Ensure that the cells are healthy and not overgrown. Stressed or senescent cells may respond differently to inhibitors. |
| Assay Conditions | Confirm that the assay conditions (e.g., incubation time, serum concentration) are appropriate for observing VEGFR2 inhibition. High serum concentrations may contain growth factors that can interfere with the assay. |
Issue 2: Precipitation of this compound in cell culture media.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is insoluble in water. When a concentrated DMSO stock is added to aqueous media, the compound can "crash out" of solution. To mitigate this, pre-warm the cell culture media to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the media to ensure rapid and even dispersion. |
| High Final DMSO Concentration | The final concentration of DMSO in the cell culture media should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility. |
| Interaction with Media Components | Certain components of cell culture media can interact with small molecules and cause precipitation. If precipitation persists, consider trying a different basal media formulation. |
Issue 3: Observed cytotoxicity at expected working concentrations.
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the toxic concentration range for your specific cell line. |
| High DMSO Concentration | As mentioned, ensure the final DMSO concentration is not contributing to cytotoxicity. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Off-Target Effects | At higher concentrations, off-target effects could lead to cytotoxicity. Try to use the lowest effective concentration that inhibits VEGFR2 signaling in your system. |
Experimental Protocols & Visualizations
VEGFR2 Signaling Pathway
This compound inhibits the phosphorylation of VEGFR2, thereby blocking the activation of downstream signaling cascades that promote angiogenesis.
References
Validation & Comparative
A Comparative Guide to SU5205 and SU5416 in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two small molecule inhibitors, SU5205 and SU5416, in the context of angiogenesis. Both compounds are known to target key receptor tyrosine kinases (RTKs) involved in the formation of new blood vessels, a critical process in both normal physiology and pathological conditions such as cancer. This document summarizes their mechanisms of action, inhibitory concentrations, and presents supporting experimental data and protocols to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action and Kinase Inhibition Profile
Both this compound and SU5416 are indolinone-based compounds that function as ATP-competitive inhibitors of receptor tyrosine kinases. Their primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, a key mediator of VEGF-induced angiogenesis. However, their potency and selectivity profiles differ.
SU5416 is a potent and multi-targeted kinase inhibitor. It exhibits strong inhibitory activity against VEGFR-2 and also targets other RTKs implicated in angiogenesis and tumor progression, including c-Kit (stem cell factor receptor) and FMS-like tyrosine kinase 3 (FLT3)[1].
This compound , while also targeting VEGFR-2, is reported to be a less potent inhibitor compared to SU5416[2]. Its broader kinase inhibition profile is not as extensively characterized in publicly available literature, making a direct comparison of its off-target effects challenging.
The following diagram illustrates the primary signaling pathway inhibited by both compounds:
Quantitative Data Presentation: Inhibitory Concentrations (IC50)
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and SU5416 against various kinases. Lower IC50 values indicate greater potency.
| Target Kinase | This compound IC50 | SU5416 IC50 |
| VEGFR-2 (KDR/Flk-1) | 9.6 µM[3] | 40 nM[4], 438.5 nM |
| VEGF-driven Mitogenesis | 5.1 µM[3] | 40 nM[5][6] |
| c-Kit | Data not available | 30 nM[4] |
| FLT3 | Data not available | 160 nM[4] |
Note: IC50 values can vary depending on the specific assay conditions.
Supporting Experimental Data
In Vitro Angiogenesis Assays
Endothelial Cell Proliferation/Mitogenesis Assay:
-
SU5416: Dose-dependently inhibits VEGF-driven mitogenesis of Human Umbilical Vein Endothelial Cells (HUVECs) with a reported IC50 of 0.04 µM[5][6]. Studies have shown that even a short exposure to SU5416 can lead to a long-lasting inhibition of HUVEC proliferation[7].
-
This compound: Inhibits ligand-induced endothelial mitogenesis in response to VEGF with an IC50 of 5.1 µM[3].
Tube Formation Assay:
While specific comparative data for this compound and SU5416 in a head-to-head tube formation assay is limited, the known inhibitory effects on endothelial cell proliferation and migration suggest that both compounds would inhibit the formation of capillary-like structures in vitro.
In Vivo Angiogenesis Models
Tumor Xenograft Models:
-
SU5416: Systemic administration of SU5416 has been shown to inhibit the growth of various subcutaneous tumor xenografts in mice[7][8]. This anti-tumor effect is associated with a reduction in tumor vascularization[8]. In some models, SU5416 treatment led to a decrease in microvessel density by approximately 50% and inhibited tumor growth by at least 70%[5].
-
This compound: Specific in vivo efficacy data for this compound in tumor angiogenesis models is not as widely reported in the available literature.
The following diagram illustrates a general workflow for an in vivo tumor xenograft study to evaluate anti-angiogenic compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.
Endothelial Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight.
-
Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment: Add serial dilutions of this compound, SU5416, or vehicle control (DMSO) to the wells. Pre-incubate for 1-2 hours.
-
Stimulation: Add VEGF to a final concentration of 10-50 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of the compounds relative to the VEGF-stimulated control. Determine the IC50 values.
In Vitro Tube Formation Assay
-
Plate Coating: Thaw Matrigel or another basement membrane extract on ice. Pipette 50-100 µL of the cold Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium at a density of 1.5-2.5 x 10^5 cells/mL.
-
Treatment: Add serial dilutions of this compound, SU5416, or vehicle control to the cell suspension.
-
Seeding: Gently add 100 µL of the cell suspension containing the test compounds onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize the formation of capillary-like structures using a light microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
In Vivo Matrigel Plug Assay
-
Preparation: Mix cold liquid Matrigel with a pro-angiogenic factor such as bFGF or VEGF, and the test compound (this compound, SU5416) or vehicle control.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice. The Matrigel will solidify to form a plug.
-
Incubation: After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., anti-CD31 antibody) to visualize and quantify microvessel density.
-
Conclusion
Based on the available data, SU5416 is a significantly more potent inhibitor of VEGFR-2 and VEGF-driven angiogenesis than this compound . Its multi-targeted nature, with inhibitory activity against c-Kit and FLT3, may provide a broader anti-cancer effect in certain contexts. The in vivo efficacy of SU5416 in inhibiting tumor growth and angiogenesis is also well-documented.
While this compound also targets VEGFR-2, its higher IC50 values suggest that it is a less potent inhibitor. The lack of a comprehensive kinase inhibition profile and limited in vivo data for this compound make a direct and complete comparison with SU5416 challenging.
For researchers seeking a potent and well-characterized inhibitor of VEGFR-2 and angiogenesis for preclinical studies, SU5416 appears to be the superior choice based on current literature. Further studies are required to fully elucidate the complete kinase selectivity profile and in vivo efficacy of this compound to allow for a more comprehensive comparison.
References
- 1. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative In Vivo Analysis of SU5205 and Sunitinib as VEGFR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SU5205 and sunitinib, two small-molecule inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. While both compounds have been investigated for their anti-angiogenic potential, their progression and characterization, particularly in in vivo settings, have diverged significantly. This report synthesizes the available experimental data to offer a clear perspective on their relative performance.
Executive Summary
Sunitinib is a well-established, multi-targeted tyrosine kinase inhibitor with proven in vivo efficacy against a range of cancers, largely attributed to its potent inhibition of VEGFR2 and other receptor tyrosine kinases. In stark contrast, in vivo data for this compound is sparse. The limited available evidence suggests that this compound suffers from poor pharmacokinetic properties, including rapid clearance and metabolic instability, which has likely hindered its development and in vivo characterization[1]. Consequently, a direct head-to-head comparison of in vivo efficacy is not feasible based on publicly available data. This guide will present the extensive in vivo data for sunitinib and juxtapose it with the known in vitro and limited in vivo characteristics of this compound.
In Vitro Kinase Inhibition Profile
Both this compound and sunitinib target the ATP-binding site of the VEGFR2 tyrosine kinase. However, their inhibitory concentrations and target specificity differ.
| Compound | Target | IC50 | Key Distinctions |
| This compound | VEGFR2 | 9.6 µM | Primarily studied as a VEGFR2 inhibitor. |
| Sunitinib | VEGFR2 | 80 nM | Multi-targeted inhibitor, also potently inhibits PDGFRβ (2 nM), c-Kit, FLT3, and other kinases, contributing to its broad anti-tumor activity. |
In Vivo Performance: A Tale of Two Inhibitors
The in vivo evaluation of these two compounds reveals a clear disparity in their therapeutic potential, primarily driven by their pharmacokinetic profiles.
Sunitinib: Robust In Vivo Efficacy
Sunitinib has demonstrated significant anti-tumor and anti-angiogenic effects in a multitude of preclinical in vivo models.
| Animal Model | Cancer Type | Dosing Regimen | Key In Vivo Findings |
| Athymic Mice | Neuroblastoma | 20-40 mg/kg, oral, daily | Dose-dependent inhibition of tumor growth, angiogenesis, and metastasis. Synergistic effects with rapamycin. |
| Athymic Mice | Glioblastoma | 80 mg/kg, oral (5 days on, 2 off) | 36% improvement in median survival and a 74% reduction in microvessel density. |
| Mice | Renal Cell Carcinoma | Not specified | Inhibition of tumor growth and angiogenesis, primarily by targeting the tumor endothelium. |
| Athymic Nude Mice | Triple-Negative Breast Cancer | Not specified | Significant reduction in tumor volume (94%) and microvessel density. |
This compound: Challenges in the In Vivo Setting
In vivo studies on this compound are notably limited. A key study investigating a radiolabeled form of this compound for PET imaging provided critical insights into its in vivo behavior.
| Animal Model | Study Type | Key In Vivo Findings |
| Wistar Rats | Biodistribution | Rapid accumulation in the liver and kidneys followed by fast clearance. |
| FaDu Tumor-Bearing Mice | PET Imaging | After 20 minutes post-injection, only 12% of the intact radiotracer was detected in arterial blood plasma. No specific uptake in tumors was observed, likely due to rapid metabolic clearance.[1] |
These findings strongly suggest that this compound has poor in vivo stability and is rapidly metabolized, which would severely limit its ability to reach and maintain therapeutic concentrations in a tumor, thus explaining the lack of further in vivo efficacy studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: VEGFR2 signaling pathway and points of inhibition.
Caption: Typical in vivo experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for the types of experiments cited in this guide.
General In Vivo Tumor Xenograft Model
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old, are typically used for xenograft studies.
-
Cell Culture: Human cancer cell lines (e.g., neuroblastoma, glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: A suspension of 1x10^6 to 1x10^7 cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length x width²)/2.
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Sunitinib is typically formulated in a vehicle such as carboxymethylcellulose and administered orally by gavage at doses ranging from 20 to 80 mg/kg/day. The control group receives the vehicle alone.
-
Efficacy Assessment: The primary endpoint is often tumor growth inhibition. Other endpoints can include survival, body weight changes, and assessment of metastasis.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with antibodies against endothelial markers such as CD31 to assess microvessel density (MVD) as a measure of angiogenesis.
Pharmacokinetic Study (as would be applied to this compound)
-
Animal Model: Wistar rats or mice are used.
-
Drug Administration: The compound (e.g., radiolabeled this compound) is administered intravenously or orally at a defined dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes) via tail vein or cardiac puncture.
-
Plasma Analysis: Blood is centrifuged to separate plasma. The concentration of the parent drug and its metabolites in the plasma is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a radioactivity detector for radiolabeled compounds.
-
Pharmacokinetic Parameters: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Conclusion
The available evidence strongly indicates that while both this compound and sunitinib are capable of inhibiting VEGFR2 in vitro, only sunitinib has demonstrated a viable profile for in vivo efficacy. Sunitinib's success is due to its potent, multi-targeted kinase inhibition and favorable pharmacokinetic properties that allow it to achieve and maintain therapeutic concentrations in vivo. In contrast, this compound's utility as an in vivo tool or therapeutic agent is severely limited by its rapid metabolic clearance and poor stability. For researchers and drug development professionals, sunitinib remains a benchmark VEGFR2 inhibitor for in vivo studies, while this compound serves as a case study on the importance of pharmacokinetic properties in translating in vitro activity to in vivo efficacy.
References
A Mechanistic Showdown: SU5205 vs. Sorafenib in Hepatocellular Carcinoma Cell Lines
A Comparative Guide for Researchers
Executive Summary: A direct head-to-head comparison of the experimental efficacy of SU5205 and sorafenib in hepatocellular carcinoma (HCC) cell lines is not feasible at present due to a lack of published data on this compound in this specific context. This guide, therefore, provides a comprehensive mechanistic comparison based on the known molecular targets of both compounds. Sorafenib, an established multi-kinase inhibitor, targets several key signaling pathways implicated in HCC pathogenesis. In contrast, this compound is a more selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This fundamental difference in their target profiles suggests distinct potential therapeutic activities and experimental applications. While extensive data exists for sorafenib's effects on HCC cell lines, further investigation into this compound's activity in this cancer type is warranted to enable future direct comparisons.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a major cause of cancer-related mortality worldwide. The development of targeted therapies has revolutionized the management of advanced HCC. Sorafenib, a multi-kinase inhibitor, was the first targeted agent to demonstrate a survival benefit in patients with advanced HCC. Its mechanism of action involves the inhibition of multiple kinases involved in tumor cell proliferation and angiogenesis.
This compound is a small molecule inhibitor primarily targeting VEGFR2, a key mediator of angiogenesis. While its activity has been characterized in various in vitro systems, its specific effects on HCC cell lines have not been reported in the scientific literature. This guide aims to provide a comparative overview of this compound and sorafenib, focusing on their mechanisms of action and known molecular targets to inform researchers in the field of liver cancer drug development.
Molecular Target Profile: A Tale of Two Inhibitors
The primary distinction between this compound and sorafenib lies in their kinase selectivity. Sorafenib is a broad-spectrum inhibitor, whereas this compound exhibits a more focused inhibitory profile.
| Feature | This compound | Sorafenib |
| Primary Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 / FLK-1) | RAF kinases (BRAF, c-RAF) |
| Other Key Targets | Not extensively characterized in the public domain. | - Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3)- Platelet-Derived Growth Factor Receptor β (PDGFR-β)- c-KIT- FLT-3- RET |
| Reported IC50 (VEGFR2) | 9.6 µM (cell-free assay)[1][2][3] | 90 nM (cell-free assay) |
| Reported IC50 (RAF kinases) | Not applicable | 6 nM (c-RAF), 22 nM (BRAF) |
Signaling Pathways and Mechanisms of Action
The differing target profiles of this compound and sorafenib translate into distinct impacts on cancer cell signaling pathways.
This compound: A Focus on Angiogenesis
This compound's primary mechanism of action is the inhibition of VEGFR2. This receptor tyrosine kinase is a critical component of the VEGF signaling pathway, which plays a central role in angiogenesis—the formation of new blood vessels. In the context of cancer, angiogenesis is essential for tumor growth and metastasis. By inhibiting VEGFR2, this compound is expected to block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby impeding tumor neovascularization.
Sorafenib: A Multi-Pronged Attack
Sorafenib's anti-cancer effects in HCC are twofold. Firstly, it directly inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway. Secondly, it exerts a potent anti-angiogenic effect by inhibiting VEGFR and PDGFR. This dual mechanism contributes to its efficacy in HCC.
References
Validating SU5205 On-Target Effects on VEGFR2 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SU5205 with other common VEGFR2 inhibitors, supported by experimental data and detailed protocols to aid in the validation of its on-target effects.
Introduction to VEGFR2 Signaling and Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR2 signaling is a hallmark of several diseases, including cancer, making it a prime target for therapeutic intervention. Small molecule inhibitors like this compound target the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its activity and downstream signaling. This guide focuses on methods to validate the on-target effects of this compound and compares its potency with other widely used VEGFR2 inhibitors.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative VEGFR2 inhibitors. Lower IC50 values indicate higher potency.
| Compound | VEGFR2 Kinase IC50 | Notes |
| This compound | 9.6 µM | An inhibitor of VEGFR2 (FLK-1).[1][2] |
| Semaxanib (SU5416) | 1.23 µM | A potent and selective inhibitor of VEGFR (Flk-1/KDR). It is reported to be 20-fold more selective for VEGFR than for PDGFRβ.[3][4][5][6][7] |
| Sunitinib | 80 nM | A multi-targeted receptor tyrosine kinase inhibitor that also targets PDGFRβ, c-Kit, and other kinases.[8][9][10] |
| Sorafenib | 90 nM | A multi-kinase inhibitor that targets Raf kinases (Raf-1, B-Raf) in addition to VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and Flt-3.[11][12] |
Note: IC50 values can vary between different assay conditions and should be used as a guide for relative potency.
Experimental Protocols
To validate the on-target effects of this compound on VEGFR2 signaling, the following key experiments are recommended.
Western Blot for VEGFR2 Phosphorylation
This assay directly measures the inhibition of VEGFR2 autophosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium.
-
Starve the cells in a basal medium (e.g., EBM-2 with 0.5% FBS) for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound, Sunitinib, Sorafenib, or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR2 (e.g., pY1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
-
In Vitro VEGFR2 Kinase Assay
This biochemical assay measures the direct inhibition of VEGFR2 kinase activity.
Protocol:
-
Reagents:
-
Recombinant human VEGFR2 kinase domain.
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP.
-
A suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
This compound, Sunitinib, Sorafenib, and a positive control inhibitor.
-
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitors.
-
In a 96-well plate, add the kinase buffer, recombinant VEGFR2 enzyme, and the inhibitors.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Endothelial Cell Proliferation Assay
This cell-based assay assesses the functional consequence of VEGFR2 inhibition on endothelial cell growth.
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in a basal medium.
-
-
Treatment:
-
After allowing the cells to adhere, add fresh basal medium containing various concentrations of this compound, Sunitinib, Sorafenib, or vehicle control.
-
Add VEGF-A to stimulate proliferation in all wells except for the negative control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Proliferation Measurement:
-
Quantify cell proliferation using a suitable method, such as:
-
MTS/MTT assay: Measures metabolic activity.
-
BrdU incorporation assay: Measures DNA synthesis.
-
Cell counting: Direct cell counting using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, VEGF-stimulated control.
-
Calculate the percentage of inhibition and determine the IC50 for each compound.
-
Visualizations
VEGFR2 Signaling Pathway
Caption: The VEGFR2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Validation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 5. Semaxinib | VEGFR | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Profiling of SU5205: A Comparative Guide to Off-Target Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor SU5205, focusing on its off-target activity. Due to the limited publicly available broad-spectrum kinase profiling data for this compound, this guide uses the well-characterized multi-kinase inhibitors, Sorafenib and Sunitinib, as primary alternatives for a detailed comparative analysis of off-target profiles. Both Sorafenib and Sunitinib are established inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the primary target of this compound.
Executive Summary
This compound is recognized as an inhibitor of VEGFR2. However, a comprehensive understanding of its kinase selectivity and potential off-target effects is crucial for its application in research and drug development. This guide presents available data on this compound and contrasts it with the broader kinase inhibition profiles of Sorafenib and Sunitinib. This comparison offers insights into the potential for both on-target efficacy and off-target liabilities.
Kinase Inhibition Profiles
Table 1: Comparison of IC50/Kd Values for this compound, Sorafenib, and Sunitinib Against a Panel of Kinases
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50/Kd (nM) | Sunitinib IC50/Kd (nM) |
| Primary Targets | |||
| VEGFR2 (KDR) | 9,600 | 90 | 80 |
| Selected Off-Targets | |||
| VEGFR1 (FLT1) | Data not available | 26 | Data not available |
| VEGFR3 (FLT4) | Data not available | 20 | Data not available |
| PDGFRβ | Data not available | 57 | 2 |
| c-Kit | Data not available | 68 | Data not available |
| RAF1 (c-Raf) | Data not available | 6 | Data not available |
| BRAF | Data not available | 22 | Data not available |
| BRAF (V600E) | Data not available | 38 | Data not available |
| FLT3 | Data not available | 58 | Data not available |
| RET | Data not available | 43 | Data not available |
| FGFR1 | Data not available | 580 | Data not available |
Note: IC50 and Kd values can vary between different studies and assay conditions. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is achieved through various in vitro kinase assays. Below are detailed protocols for two commonly employed methods.
Radiometric Kinase Assay
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound) stock solution (typically in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose filter plates or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a fluorescence-based method that measures kinase activity in a homogeneous format.
Materials:
-
Purified recombinant kinases
-
Biotinylated substrate peptide
-
Test compound (e.g., this compound) stock solution
-
Kinase reaction buffer
-
ATP
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.
-
HTRF-compatible microplate reader
Procedure:
-
Dispense the test compound at various concentrations into the wells of a microplate.
-
Add the kinase and the biotinylated substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the enzymatic reaction by adding the HTRF detection reagents, which include EDTA.
-
Incubate for a specified period to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate emission).
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.
Visualizations
Experimental Workflow
Caption: Kinase Profiling Experimental Workflow.
Signaling Pathways
The primary on- and off-targets of this compound and its alternatives are key components of several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 Signaling Pathway.
PDGFRβ Signaling Pathway
Caption: Simplified PDGFRβ Signaling Pathway.
RAF/MEK/ERK Signaling Pathway
Caption: Simplified RAF/MEK/ERK Signaling Pathway.
c-Kit Signaling Pathway
Caption: Simplified c-Kit Signaling Pathway.
SU5205 as an alternative to other commercial VEGFR2 inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SU5205 with Other Commercial VEGFR2 Inhibitors
In the landscape of cancer research and drug development, vascular endothelial growth factor receptor 2 (VEGFR2) stands out as a pivotal target for inhibiting angiogenesis, a critical process for tumor growth and metastasis. A variety of small molecule inhibitors targeting the kinase activity of VEGFR2 are commercially available, each with distinct potency, selectivity, and off-target effects. This guide provides a comparative analysis of this compound, a VEGFR2 inhibitor, against other well-established commercial alternatives, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the Engine of Angiogenesis
VEGFR2, a receptor tyrosine kinase, is a primary mediator of the pro-angiogenic signals induced by VEGF-A. The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.
Small molecule inhibitors like this compound and its counterparts function by competing with ATP for the binding site within the catalytic domain of the VEGFR2 kinase. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade and abrogating the pro-angiogenic effects of VEGF.
Quantitative Comparison of VEGFR2 Inhibitors
The following table summarizes the in vitro potency of this compound and other commercially available VEGFR2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | VEGFR2 IC50 | Other Notable Targets (IC50) |
| This compound | 9.6 µM[1] | Data on a broad kinase panel is not readily available in public literature. |
| Semaxanib (SU5416) | 1.23 µM[2] | PDGFRβ (20.3 µM), c-Kit (>100 µM), EGFR (>100 µM), FGFR (50 µM)[2][3] |
| Sunitinib | 80 nM | PDGFRβ (2 nM), c-Kit, FLT3, RET[4] |
| Sorafenib | 90 nM | BRAF (22 nM), CRAF (6 nM), PDGFRβ (57 nM), c-Kit (68 nM) |
| Axitinib | 0.2 nM | PDGFRβ (1.6 nM), c-Kit (1.7 nM) |
| Cabozantinib | 0.035 nM | MET (1.3 nM), RET (4 nM), AXL (7 nM), FLT3 (11.3 nM) |
Note: IC50 values can vary between different experimental setups and assay conditions. The data presented here is for comparative purposes.
Experimental Data and Protocols
The determination of inhibitor potency and selectivity is crucial for the interpretation of experimental results. Below are generalized protocols for key experiments used to characterize VEGFR2 inhibitors.
In Vitro VEGFR2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase.
Objective: To determine the IC50 value of an inhibitor against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based assays)
-
Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or luminescence plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the recombinant VEGFR2 kinase, the kinase buffer, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding EDTA or a stop solution).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation of endothelial cells, which is a key downstream effect of VEGFR2 signaling.
Objective: To determine the effect of an inhibitor on VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for measuring DNA synthesis like BrdU)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Treat the cells with serial dilutions of the test inhibitor for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a mitogenic concentration of VEGF-A. Include control wells with no VEGF and no inhibitor.
-
Incubate the cells for a period that allows for measurable proliferation (e.g., 24-72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition of VEGF-induced proliferation for each inhibitor concentration and determine the IC50 value.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the anti-tumor efficacy of a VEGFR2 inhibitor in a complex biological system.
Objective: To assess the in vivo anti-tumor activity of an inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells that form vascularized tumors (e.g., human colon cancer cells HCT116, or lung cancer cells A549)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry to assess microvessel density).
-
Compare the tumor growth rates between the treated and control groups to evaluate the efficacy of the inhibitor.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
VEGFR2 Signaling Pathway and the Point of Inhibition by this compound.
General Experimental Workflow for Characterizing a VEGFR2 Inhibitor.
Discussion and Conclusion
This compound serves as a useful tool compound for studying VEGFR2 signaling, particularly in proof-of-concept experiments. Its micromolar potency for VEGFR2 inhibition makes it suitable for in vitro studies where high concentrations can be tolerated. However, when compared to other commercially available VEGFR2 inhibitors such as Sunitinib, Sorafenib, Axitinib, and Cabozantinib, this compound exhibits significantly lower potency.
A critical consideration for researchers is the selectivity of the inhibitor. While structurally similar to the more potent inhibitor Semaxanib (SU5416), which shows good selectivity for VEGFR2 over other kinases like PDGFRβ, c-Kit, EGFR, and FGFR[2][3], a comprehensive kinase selectivity profile for this compound is not widely available in the public domain. This lack of data makes it challenging to definitively attribute all observed cellular or in vivo effects solely to VEGFR2 inhibition, as off-target activities on other kinases cannot be ruled out.
In contrast, inhibitors like Sunitinib and Sorafenib are well-characterized as multi-kinase inhibitors, with potent activity against VEGFR2 and other key oncogenic kinases. This multi-targeted nature can be advantageous in certain therapeutic contexts but may complicate mechanistic studies where specific inhibition of VEGFR2 is desired. Axitinib and Cabozantinib represent highly potent and more selective inhibitors of VEGFR2, offering a more precise tool for dissecting VEGFR2-specific functions.
References
- 1. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. Contrasting effects of sunitinib within in vivo models of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating VEGFR2 Inhibition by SU5205: A Comparative Guide Using Phospho-Specific Antibodies
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on validating the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by the small molecule inhibitor SU5205. We will delve into the experimental validation using phospho-specific antibodies, compare this compound with alternative inhibitors, and provide detailed protocols and data presentation to aid in your research.
The Role of VEGFR2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are key regulators of angiogenesis, the formation of new blood vessels. This process is crucial not only for normal physiological functions but is also a hallmark of cancer, as tumors rely on angiogenesis for growth and metastasis. The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1]
This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR2 kinase domain, thereby preventing its autophosphorylation and subsequent downstream signaling.
VEGFR2 Signaling Pathway
The activation of VEGFR2 by VEGF leads to the phosphorylation of key tyrosine residues, creating docking sites for various signaling proteins. This initiates multiple downstream cascades that regulate diverse cellular functions critical for angiogenesis.
Experimental Validation of this compound Activity
The most direct method to validate the inhibitory effect of this compound on VEGFR2 is to measure the level of receptor phosphorylation in response to VEGF stimulation in the presence of the inhibitor. This is commonly achieved through western blotting using phospho-specific antibodies that recognize phosphorylated tyrosine residues on VEGFR2, such as p-VEGFR2 (Tyr1175).
Experimental Workflow
The following diagram outlines the key steps involved in a typical western blot experiment to assess the dose-dependent inhibition of VEGFR2 phosphorylation by this compound.
Detailed Experimental Protocol: Western Blot for p-VEGFR2 (Tyr1175)
This protocol is designed for Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.
1. Cell Culture and Treatment:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Culture HUVECs in EGM-2 endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Starvation: Before treatment, starve the cells in a basal medium (EBM-2) with 0.5% Fetal Bovine Serum (FBS) for 4-6 hours to minimize basal receptor phosphorylation.
-
Inhibitor Treatment: Pretreat the starved cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.[1]
2. Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Immunoblotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[1]
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2, and subsequently with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-VEGFR-2 to total VEGFR-2 and normalize to the loading control.
Expected Quantitative Data
The following table presents hypothetical quantitative data from a western blot analysis, illustrating the expected dose-dependent inhibition of VEGF-induced VEGFR2 phosphorylation by this compound.
| This compound Conc. (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.88 | 12% |
| 5 | 0.55 | 45% |
| 10 | 0.25 | 75% |
| 20 | 0.10 | 90% |
| 50 | 0.04 | 96% |
Note: This data is for illustrative purposes only and represents a typical expected outcome. Actual results may vary depending on specific experimental conditions.
This compound in Comparison to Other VEGFR2 Inhibitors
This compound is one of many small molecule inhibitors targeting VEGFR2. For a comprehensive evaluation, it is essential to compare its potency and selectivity with other well-characterized inhibitors.
Potency Comparison (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The table below compares the reported IC50 values of this compound with several other VEGFR2 inhibitors. It is important to note that these values are often determined in different laboratories using various assay formats, which can lead to variability.
| Inhibitor | VEGFR2 IC50 | Other Key Targets (IC50) |
| This compound | 9.6 µM [2] | Data not widely available |
| Semaxanib (SU5416) | ~0.11 µM | Structurally similar to this compound but 87x more potent[3] |
| Vandetanib | 40 nM | VEGFR3 (110 nM), EGFR (500 nM)[4] |
| Nintedanib | 13 nM | VEGFR1 (34 nM), VEGFR3 (13 nM), FGFR1/2/3, PDGFRα/β[4] |
| Pazopanib | 30 nM | VEGFR1 (10 nM), VEGFR3 (47 nM), PDGFR, FGFR, c-Kit, c-Fms[4] |
| Sorafenib | 90 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR3 (20 nM), PDGFRβ (57 nM)[4] |
| Sunitinib | 80 nM | PDGFRβ (2 nM), c-Kit[4] |
Note: Lower IC50 values indicate higher potency.
Specificity and Off-Target Considerations
An ideal kinase inhibitor would be highly specific for its intended target. However, due to the conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target activity. While comprehensive public data on the kinase selectivity of this compound is limited, its relatively high IC50 for VEGFR2 suggests it may be less potent and potentially less specific than newer generations of inhibitors. For instance, Vandetanib shows selectivity for VEGFRs and EGFR, while Nintedanib and Pazopanib are multi-targeted angiokinase inhibitors.[4] The choice of inhibitor should be guided by the specific research question, considering whether a highly selective or a multi-targeted inhibitor is more appropriate.
Conclusion
Validating the inhibition of VEGFR2 by this compound can be effectively achieved using phospho-specific antibodies against key autophosphorylation sites like Tyr1175 in a western blot analysis. This allows for a quantitative assessment of the inhibitor's dose-dependent effects on receptor activation. When compared to other VEGFR2 inhibitors, this compound demonstrates a lower potency, with an IC50 in the micromolar range. Researchers should consider this and the limited public data on its kinase selectivity when designing experiments and interpreting results. For studies requiring high potency and well-defined selectivity profiles, other inhibitors such as Vandetanib, Nintedanib, or Pazopanib may be more suitable alternatives. This guide provides the necessary framework for robustly validating VEGFR2 inhibition and making informed decisions on the selection of appropriate chemical tools for angiogenesis research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Study of differences in the VEGFR2 inhibitory activities between semaxanib and this compound using 3D-QSAR, docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Disposal of SU5205: A Guide to Safe Laboratory Practices
This guide offers essential information on the operational and disposal plans for SU5205, grounded in best practices for laboratory safety and chemical handling. The following procedures are designed to provide step-by-step guidance for researchers, scientists, and drug development professionals.
Understanding this compound: Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for assessing its potential hazards and determining the appropriate handling and disposal methods.
| Property | Value |
| Molecular Formula | C₁₅H₁₀FNO |
| Molecular Weight | 239.25 g/mol |
| Melting Point | >130°C (decomposes)[1] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[1] |
| Appearance | Off-White to Pale Brown Solid[1] |
| Storage Temperature | -20°C Freezer, Under inert atmosphere[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the safe disposal of this compound. This process is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and include the chemical name "this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the solvent used. Do not mix with other chemical waste streams unless compatibility has been confirmed.
3. Decontamination of Work Surfaces:
-
Wipe down all surfaces that may have come into contact with this compound with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of all cleaning materials (e.g., paper towels) as solid hazardous waste.
4. Temporary Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is cool and dry.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[2][3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Conclusion: Prioritizing Safety Through Diligence
Given the absence of a specific, publicly available Safety Data Sheet for this compound, a conservative approach to its handling and disposal is paramount. The procedures outlined in this guide are based on general principles for managing potentially hazardous research chemicals. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to review any available safety information from the chemical supplier. By adhering to these protocols, researchers can ensure a safe laboratory environment and responsible chemical waste management.
References
Personal protective equipment for handling SU5205
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling SU5205. Adherence to these procedures is paramount for personal safety and to maintain a secure laboratory environment.
Hazard Summary
This compound is a potent chemical compound with multiple hazards. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals has identified this compound as a hazardous substance.[1] Key hazards include:
-
Flammability: Highly flammable liquid and vapor.[1]
-
Toxicity: Harmful if swallowed and toxic in contact with skin.[1]
-
Health Hazards: Causes skin and serious eye irritation, may cause genetic defects, may cause cancer, and may damage fertility or the unborn child.[1]
A comprehensive understanding of these risks is the first step in safe handling.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.
| Equipment/Control | Specification | Purpose |
| Gloves | Impermeable and resistant to the product. Nitrile gloves are a common choice, and double-gloving is recommended. | Prevents skin contact and absorption.[1] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes or airborne particles.[1] |
| Lab Coat/Protective Clothing | A fully buttoned lab coat or specialized protective clothing. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if there is a risk of inhaling vapors, mists, or dust, especially in cases of insufficient ventilation. | Prevents inhalation of the hazardous substance.[2] |
| Engineering Control | A certified chemical fume hood. | Provides primary containment and prevents the release of the compound into the laboratory environment.[3] All weighing, handling, and preparation of this compound solutions must be conducted in a fume hood. |
Operational Plan: From Receipt to Disposal
A systematic workflow for the entire lifecycle of this compound in the laboratory is crucial to minimize risk.
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly closed, properly labeled container.[1]
-
Keep in a well-ventilated, designated flammable liquids storage cabinet away from heat, sparks, open flames, and hot surfaces.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
ALWAYS handle this compound within a certified chemical fume hood.
-
Before handling, ensure all required PPE is correctly donned.
-
Use only non-sparking tools.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
In the event of a spill, evacuate the area and prevent unprotected persons from entering.
-
Remove all ignition sources.[2]
-
Ventilate the area.
-
For containment and cleanup, use appropriate absorbent materials and place the waste in a suitable, closed container for disposal.[2] Do not use combustible materials like paper towels for large spills of flammable liquids.
-
Clean the affected area thoroughly.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give them several glasses of water to drink. Seek immediate medical attention.[1] |
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the product to reach the sewage system or water bodies.[1]
-
Use an approved waste disposal plant for all this compound-related waste.
Safety Workflow and Hierarchy of Controls
The following diagram illustrates the logical relationship of safety controls when handling this compound, from the most effective to the least effective measures.
Hierarchy of Controls for this compound Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
